Product packaging for Methisazone(Cat. No.:CAS No. 26153-15-1)

Methisazone

Cat. No.: B10784611
CAS No.: 26153-15-1
M. Wt: 234.28 g/mol
InChI Key: TTZUCVNWOZLIGL-UHFFFAOYSA-N
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Description

Metisazone is a member of indoles.
METHISAZONE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N4OS B10784611 Methisazone CAS No. 26153-15-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-hydroxy-1-methylindol-3-yl)iminothiourea
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InChI

InChI=1S/C10H10N4OS/c1-14-7-5-3-2-4-6(7)8(9(14)15)12-13-10(11)16/h2-5,15H,1H3,(H2,11,16)
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InChI Key

TTZUCVNWOZLIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
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DSSTOX Substance ID

DTXSID7046413, DTXSID10859687
Record name Methisazone
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Record name (3Z)-1-Methyl-1H-indole-2,3-dione 3-thiosemicarbazone
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Molecular Weight

234.28 g/mol
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CAS No.

1910-68-5, 26153-15-1
Record name Methisazone [USAN]
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Foundational & Exploratory

The Dawn of Antiviral Therapy: A Technical History of Methisazone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Elucidation of Methisazone as a Pioneering Antiviral Agent.

Introduction

In the mid-20th century, as the world grappled with the devastating impact of viral diseases, the scientific community embarked on a quest for effective antiviral therapies. Among the earliest triumphs in this endeavor was the discovery of this compound (N-methylisatin-β-thiosemicarbazone), a potent inhibitor of poxviruses and the first antiviral agent to show prophylactic efficacy against smallpox in humans. This technical guide delves into the history of this compound's discovery, its mechanism of action, the key experiments that defined its antiviral properties, and the clinical trials that demonstrated its potential in the global fight against smallpox.

The Genesis of a New Therapeutic Class: The Thiosemicarbazones

The journey to this compound began with the exploration of thiosemicarbazones, a class of compounds initially investigated for their antibacterial properties. In the 1950s, researchers redirected their attention to the antiviral potential of these molecules. Early studies by Bauer and Sadler were pivotal in demonstrating the activity of isatin-β-thiosemicarbazone and its derivatives against poxviruses, particularly the vaccinia virus, a close relative of the variola virus that causes smallpox.[1][2] These initial findings laid the groundwork for the synthesis and development of this compound, a more active and clinically promising derivative.[2]

Synthesis of this compound

This compound is synthesized through a condensation reaction between N-methylisatin and thiosemicarbazide.[3] This straightforward synthesis allowed for the production of sufficient quantities for experimental and clinical evaluation.

Elucidating the Antiviral Mechanism of Action

Early investigations into this compound's mechanism of action revealed its ability to inhibit the synthesis of viral mRNA and proteins, particularly in poxviruses.[3][4][5] Subsequent, more detailed studies pinpointed the drug's effect on the later stages of the viral replication cycle. It was discovered that this compound does not significantly affect the early stages of viral entry or early gene transcription. Instead, its primary impact is on the translation of late viral mRNA, which is essential for the production of structural proteins required for the assembly of new virus particles.[6] This disruption of late protein synthesis effectively halts the viral life cycle and prevents the formation of infectious progeny.[7] While the precise molecular target was not definitively identified during its primary research period, it is believed to interfere with the function of the viral RNA polymerase.[8][9]

Below is a diagram illustrating the proposed mechanism of action of this compound in inhibiting poxvirus replication.

Methisazone_Mechanism cluster_virus_lifecycle Poxvirus Replication Cycle Viral_Entry 1. Viral Entry & Uncoating Early_Transcription 2. Early mRNA Transcription Viral_Entry->Early_Transcription Early_Translation 3. Early Protein Synthesis Early_Transcription->Early_Translation DNA_Replication 4. Viral DNA Replication Early_Translation->DNA_Replication Late_Transcription 5. Late mRNA Transcription DNA_Replication->Late_Transcription Late_Translation 6. Late (Structural) Protein Synthesis Late_Transcription->Late_Translation Virion_Assembly 7. Virion Assembly & Maturation Late_Translation->Virion_Assembly Viral_Exit 8. Viral Exit Virion_Assembly->Viral_Exit This compound This compound This compound->Late_Translation Inhibits

Caption: Proposed mechanism of this compound on the poxvirus replication cycle.

Key Experimental Evidence

The antiviral properties of this compound were established through a series of meticulous in vitro and in vivo experiments. These studies provided the foundational data for its progression to clinical trials.

In Vitro Antiviral Activity

The potency of this compound against various poxviruses was quantified using plaque reduction assays in cell culture. These assays measure the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Table 1: In Vitro Antiviral Activity of this compound against Vaccinia Virus Strains [5]

Vaccinia Virus StrainEC50 (µM)
Copenhagen3.3
WR0.06
NYC0.3
Elstree0.5
IHD0.12
Experimental Protocol: Plaque Reduction Assay
  • Cell Culture: Confluent monolayers of a suitable cell line (e.g., HeLa or Vero cells) are prepared in multi-well plates.

  • Virus Inoculation: The cells are infected with a known dilution of the poxvirus suspension.

  • Drug Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of this compound.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the number in untreated control wells.

  • Data Analysis: The 50% effective concentration (EC50) is calculated, representing the concentration of this compound that inhibits plaque formation by 50%.

In Vivo Efficacy in Animal Models

The protective effect of this compound in a living organism was demonstrated in mouse models of poxvirus infection. These studies were crucial in establishing the drug's potential for prophylactic and therapeutic use.

Table 2: In Vivo Efficacy of Isatin-β-thiosemicarbazone (a precursor to this compound) in Mice Infected with Rabbitpox Virus

Treatment GroupOutcome
Infected, UntreatedAll mice died
Infected, TreatedAll mice survived
Experimental Protocol: Mouse Model of Poxvirus Infection
  • Animal Model: A susceptible strain of mice (e.g., BALB/c) is used.

  • Viral Challenge: Mice are infected with a lethal dose of a poxvirus, such as ectromelia (mousepox) or vaccinia virus, typically via an intraperitoneal or intranasal route.

  • Drug Administration: this compound is administered to the treatment group, often orally or via intraperitoneal injection, at various doses and at different time points relative to the viral challenge (before and/or after infection). A control group receives a placebo.

  • Observation and Endpoints: The animals are monitored daily for signs of illness and mortality. The primary endpoints are survival rate and mean time to death.

  • Data Analysis: The survival curves of the treated and control groups are compared to determine the efficacy of the drug.

Clinical Trials: Prophylaxis of Smallpox

The promising preclinical data led to landmark clinical trials to evaluate this compound's efficacy in preventing smallpox in close contacts of infected individuals.

The Madras Study (1963)

A pivotal study was conducted in Madras, India, where close contacts of smallpox patients were treated prophylactically with this compound.[1]

Table 3: Results of the Madras Prophylactic Trial of this compound against Smallpox [1]

GroupNumber of ContactsNumber of Smallpox CasesNumber of Deaths
This compound1,1013 (mild cases)0
Placebo1,1267812

The results were striking, demonstrating a significant reduction in the incidence of smallpox among those who received this compound.[1]

The Pakistan Studies (1964-1970)

Further field trials were conducted in West Pakistan to corroborate the findings from the Madras study. These trials also showed a protective effect, particularly in unvaccinated contacts.

Table 4: Attack Rates in West Pakistan Prophylactic Trials of this compound

GroupVaccination StatusAttack Rate
This compoundUnvaccinated22.2% (4/18)
PlaceboUnvaccinated45.5% (10/22)
This compoundPreviously Vaccinated1.2% (3/244)
PlaceboPreviously Vaccinated1.3% (3/238)

Logical Workflow of this compound's Discovery and Development

The progression from initial observation to clinical application followed a logical and systematic path, as illustrated in the workflow diagram below.

Methisazone_Development_Workflow Discovery Discovery of Antiviral Activity of Thiosemicarbazones Synthesis Synthesis of this compound (N-methylisatin-β-thiosemicarbazone) Discovery->Synthesis In_Vitro In Vitro Studies (Plaque Reduction Assays) Synthesis->In_Vitro In_Vivo In Vivo Studies (Mouse Models of Poxvirus Infection) Synthesis->In_Vivo Mechanism Mechanism of Action Studies (Inhibition of Late Protein Synthesis) In_Vitro->Mechanism Clinical_Trials Clinical Trials (Prophylaxis of Smallpox in Contacts) In_Vivo->Clinical_Trials Mechanism->Clinical_Trials Outcome Demonstrated Prophylactic Efficacy Against Smallpox Clinical_Trials->Outcome

Caption: The developmental workflow of this compound as an antiviral agent.

Conclusion and Legacy

The discovery and development of this compound represent a seminal chapter in the history of antiviral chemotherapy. Although its widespread use was ultimately supplanted by the global eradication of smallpox through vaccination, the story of this compound provided a crucial proof-of-concept: that viral diseases could be effectively targeted and prevented with specific chemical agents. The methodologies developed and the knowledge gained during the study of this compound paved the way for the discovery and development of numerous other antiviral drugs that have had a profound impact on human health. For researchers and drug development professionals today, the history of this compound serves as a powerful reminder of the potential for innovative science to overcome the most formidable of infectious diseases.

References

Methisazone: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methisazone, also known as Metisazone, is a synthetic thiosemicarbazone derivative with historical significance as an antiviral agent, primarily investigated for its activity against poxviruses, including the variola virus that causes smallpox. This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound. It includes a summary of its chemical and physical properties, detailed experimental protocols for its synthesis based on established literature, and a discussion of its mechanism of action. Quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams generated with Graphviz to facilitate understanding of the synthetic workflow and its antiviral mechanism.

Chemical Structure and Properties

This compound, with the IUPAC name [(1-Methyl-2-oxoindol-3-ylidene)amino]thiourea, is an indole derivative.[1][2] The core structure consists of an N-methylated isatin (1-methylindole-2,3-dione) moiety linked to a thiosemicarbazide group via a hydrazone bridge.[1][2] This specific arrangement of functional groups is crucial for its biological activity.

Physicochemical and Structural Data

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
IUPAC Name [(1-Methyl-2-oxoindol-3-ylidene)amino]thiourea[1]
Other Names Metisazone, N-methylisatin-β-thiosemicarbazone, Marboran[2]
CAS Number 1910-68-5[1]
Molecular Formula C₁₀H₁₀N₄OS[1][2]
Molar Mass 234.28 g/mol [1][2]
Appearance Crystals (from butanol)[2]
Melting Point 245 °C[2]
SMILES CN1C(=O)C(=NNC(N)=S)c2ccccc21[1]
InChI Key DLGSOJOOYHWROO-WQLSENKSSA-N[1]
Percent Composition C: 51.27%, H: 4.30%, N: 23.91%, O: 6.83%, S: 13.69%[2]
Spectroscopic Data
Spectroscopic DataValueReference(s)
Mass Spectrum (GC-MS) m/z Top Peak: 234, m/z 2nd Highest: 146

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the N-methylation of isatin to form N-methylisatin, which is then condensed with thiosemicarbazide.[1]

Synthesis_Workflow cluster_step1 Step 1: N-methylation of Isatin cluster_step2 Step 2: Condensation Reaction Isatin Isatin N_Methylisatin N-Methylisatin Isatin->N_Methylisatin Alkylation Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->N_Methylisatin Alkylation Base Base (e.g., K2CO3) Base->N_Methylisatin Alkylation Solvent1 Solvent (e.g., DMF) Solvent1->N_Methylisatin Alkylation Thiosemicarbazide Thiosemicarbazide This compound This compound N_Methylisatin->this compound Condensation Thiosemicarbazide->this compound Condensation Solvent2 Solvent (e.g., Ethanol) Solvent2->this compound Condensation Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->this compound Condensation

Caption: General workflow for the synthesis of this compound.
Experimental Protocols

The seminal work on the synthesis and antiviral activity of isatin β-thiosemicarbazone derivatives, including this compound, was published by Bauer and Sadler in 1960. While the full experimental details are contained within that publication, a general procedure based on established methods for the synthesis of thiosemicarbazones is provided below.

Step 1: Synthesis of N-Methylisatin (Precursor)

A common method for the N-alkylation of isatin involves its reaction with a methylating agent in the presence of a base.

  • Materials: Isatin, a methylating agent (e.g., dimethyl sulfate or methyl iodide), a base (e.g., anhydrous potassium carbonate), and a polar aprotic solvent (e.g., N,N-dimethylformamide - DMF).

  • Procedure:

    • Isatin is dissolved in the solvent in a reaction flask at a controlled temperature (e.g., 0 °C).

    • The base is added to the solution and stirred for a period to facilitate the formation of the isatin anion.

    • The methylating agent is added to the reaction mixture, which is then heated (e.g., to 80 °C) and stirred for several hours to allow the reaction to proceed to completion.

    • Upon completion, the reaction mixture is poured into water to precipitate the product.

    • The crude N-methylisatin is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like methanol.

Step 2: Synthesis of this compound (Final Product)

The final step is the condensation of N-methylisatin with thiosemicarbazide.

  • Materials: N-methylisatin, thiosemicarbazide, a solvent (e.g., ethanol), and an acid catalyst (e.g., glacial acetic acid).

  • Procedure:

    • Equimolar amounts of N-methylisatin and thiosemicarbazide are dissolved in the solvent in a round-bottom flask.

    • A catalytic amount of the acid is added to the solution.

    • The reaction mixture is heated to reflux and maintained at that temperature for a specified period.

    • As the reaction proceeds, the product, this compound, which is typically insoluble in the reaction medium, will precipitate out of the solution.

    • After cooling, the crystalline product is collected by filtration, washed with cold solvent to remove any unreacted starting materials, and dried.

    • The purity of the final product can be assessed by its melting point and chromatographic techniques.

Mechanism of Action

This compound exerts its antiviral effect by inhibiting the synthesis of viral mRNA and proteins, a critical step in the replication cycle of poxviruses.[3][4] It is believed to interfere with the late stages of viral maturation, preventing the assembly of functional virus particles.[4] The proposed mechanism involves the inhibition of a late viral messenger RNA translation, which in turn prevents the formation of essential structural proteins required for the virion assembly.

Mechanism_of_Action Poxvirus Poxvirus Enters Host Cell Uncoating Viral Uncoating Poxvirus->Uncoating Early_mRNA Early Viral mRNA Synthesis Uncoating->Early_mRNA Early_Proteins Early Viral Protein Synthesis Early_mRNA->Early_Proteins DNA_Replication Viral DNA Replication Early_Proteins->DNA_Replication Late_mRNA Late Viral mRNA Synthesis DNA_Replication->Late_mRNA Late_Proteins Late Viral Protein Synthesis Late_mRNA->Late_Proteins Virion_Assembly Virion Assembly Late_Proteins->Virion_Assembly Mature_Virion Mature Virus Particles Virion_Assembly->Mature_Virion This compound This compound This compound->Inhibition Inhibition->Late_Proteins Inhibits Translation

Caption: Proposed mechanism of action of this compound.
Biological Activity Data

The antiviral efficacy of this compound has been quantified in vitro against various strains of vaccinia virus.

Virus StrainEC₅₀ (μM)
Copenhagen3.3
WR0.06
NYC0.3
Elstree0.5
IHD0.12
IHD (repeat)0.11

Conclusion

This compound represents an important molecule in the history of antiviral drug discovery. Its chemical structure, based on the isatin-thiosemicarbazone scaffold, is readily accessible through a straightforward synthetic route. While its clinical use has been superseded by newer agents, the study of this compound and its derivatives continues to inform the development of novel antiviral and therapeutic agents. The information provided in this guide serves as a valuable technical resource for researchers in the fields of medicinal chemistry, virology, and drug development.

References

Beyond Poxviruses: An In-depth Technical Guide to the Antiviral Spectrum of Methisazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methisazone, a thiosemicarbazone derivative, is historically recognized for its prophylactic activity against poxviruses, notably in the context of smallpox. Its mechanism of action in these viruses is understood to be the inhibition of viral mRNA and protein synthesis.[1][2] This technical guide delves into the antiviral spectrum of this compound beyond poxviruses, with a primary focus on its activity against Adenoviruses and Herpes Simplex Viruses. It aims to provide a comprehensive resource for researchers by summarizing quantitative data, outlining detailed experimental protocols, and visualizing key viral and experimental pathways.

Antiviral Spectrum of this compound

While its efficacy against poxviruses is well-documented, research has also explored the activity of this compound against other viral families. The most significant non-poxvirus targets identified are members of the Adenoviridae and Herpesviridae families.

Adenovirus

Early in vitro studies demonstrated that this compound is a potent inhibitor of several adenovirus serotypes. This suggests a broader antiviral potential for this compound beyond its initial application.

Herpes Simplex Virus (HSV)

The evidence for this compound's activity against Herpes Simplex Virus is less extensive than for adenoviruses. However, some clinical and in vitro observations suggest a potential inhibitory effect. A case report has documented its use in the treatment of recurrent genital herpes.[3] Further in vitro studies on thiosemicarbazones, the chemical class to which this compound belongs, have shown inactivation of Herpes Simplex Virus types 1 and 2.

Quantitative Antiviral Activity

The following tables summarize the available quantitative data on the in vitro antiviral activity of this compound against non-poxviruses.

Table 1: In Vitro Antiviral Activity of this compound against Adenoviruses

Virus SerotypeCell LineAssay TypeEffective Concentration (µM)NotesReference
Adenovirus Type 3HeLaNot Specified5 - 40Inhibition of multiplication observed within this concentration range.[4]
Adenovirus Type 7HeLaNot Specified5 - 40Inhibition of multiplication observed within this concentration range.[4]
Adenovirus Type 9HeLaNot Specified5 - 40Inhibition of multiplication observed within this concentration range.[4]
Adenovirus Type 11HeLaSingle-Cycle Growth30Complete inhibition of virus multiplication.[4]
Adenovirus Type 14HeLaNot Specified5 - 40Inhibition of multiplication observed within this concentration range.[4]
Adenovirus Type 16HeLaNot Specified5 - 40Inhibition of multiplication observed within this concentration range.[4]
Adenovirus Type 17HeLaNot Specified5 - 40Inhibition of multiplication observed within this concentration range.[4]
Adenovirus Type 21HeLaNot Specified5 - 40Inhibition of multiplication observed within this concentration range.[4]
Adenovirus Type 28HeLaNot Specified5 - 40Inhibition of multiplication observed within this concentration range.[4]
Simian Adenovirus (SV15)HeLaNot Specified5 - 40Inhibition of multiplication observed within this concentration range.[4]

Table 2: In Vitro Antiviral Activity of this compound against Herpes Simplex Virus

Virus TypeCell LineAssay TypeIC50/EC50 (µM)NotesReference
Herpes Simplex VirusNot SpecifiedNot SpecifiedData Not AvailableClinical use in recurrent genital herpes has been reported.[3]

Mechanism of Action in Non-Poxviruses

The primary mechanism of action of this compound against non-poxviruses is believed to be consistent with its activity in poxviruses, namely the inhibition of viral mRNA and protein synthesis .[1][2]

Adenovirus

In adenovirus-infected cells, this compound has been shown to specifically interfere with the viral replication cycle by:

  • Decreasing early transcription: This suggests an impact on the expression of immediate-early and early viral genes that are crucial for initiating the replication cascade.

  • Greatly suppressing Virus-Associated RNA (VA RNA) synthesis: VA RNA is a non-coding RNA that plays a critical role in promoting the translation of late viral mRNAs by inhibiting the host's interferon-induced protein kinase R (PKR) pathway. By suppressing VA RNA synthesis, this compound may indirectly restore the host cell's ability to shut down viral protein production.

The following diagram illustrates the proposed mechanism of action of this compound in adenovirus-infected cells.

methisazone_adenovirus_moa cluster_virus Adenovirus Replication Cycle Viral_DNA Viral DNA Early_Transcription Early Transcription (e.g., E1A) Viral_DNA->Early_Transcription VA_RNA_Synthesis VA RNA Synthesis Viral_DNA->VA_RNA_Synthesis Late_mRNA_Translation Late mRNA Translation Early_Transcription->Late_mRNA_Translation VA_RNA_Synthesis->Late_mRNA_Translation promotes Viral_Proteins Viral Proteins Late_mRNA_Translation->Viral_Proteins Progeny_Virions Progeny Virions Viral_Proteins->Progeny_Virions This compound This compound This compound->Early_Transcription Inhibits This compound->VA_RNA_Synthesis Suppresses

Caption: Proposed Mechanism of this compound in Adenovirus Replication.

Herpes Simplex Virus

The specific molecular targets of this compound in the Herpes Simplex Virus replication cycle have not been elucidated in the available literature. However, based on its known general mechanism, it is hypothesized to interfere with the synthesis of essential viral proteins.

Experimental Protocols

Detailed experimental protocols for testing the antiviral activity of this compound against non-poxviruses are not extensively published. The following are representative methodologies for key assays that would be employed for such investigations.

Plaque Reduction Assay (PRA) for Adenovirus

This assay is a standard method for quantifying the inhibition of viral replication.

  • Cell Culture: Plate a suitable host cell line (e.g., HeLa or A549 cells) in 6-well plates and grow to confluence.

  • Virus Dilution: Prepare serial dilutions of the adenovirus stock.

  • Infection: Remove the culture medium from the cells and infect with a standardized amount of virus (e.g., 100 plaque-forming units per well) in the presence of varying concentrations of this compound (and a no-drug control).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 5-10 days, or until plaques are visible.

  • Staining and Counting: Stain the cells with a vital stain (e.g., crystal violet) and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction at each drug concentration compared to the no-drug control to determine the IC50 value.

The following diagram outlines the workflow for a plaque reduction assay.

plaque_reduction_assay Start Start Plate_Cells Plate_Cells Start->Plate_Cells 1. Plate Host Cells End End Prepare_Virus_Drug Prepare_Virus_Drug Plate_Cells->Prepare_Virus_Drug 2. Prepare Virus Dilutions & this compound Concentrations Infect_Cells Infect_Cells Prepare_Virus_Drug->Infect_Cells 3. Infect Cells Adsorption Adsorption Infect_Cells->Adsorption 4. Adsorption Period Overlay Overlay Adsorption->Overlay 5. Add Semi-Solid Overlay Incubation Incubation Overlay->Incubation 6. Incubate Stain_Count Stain_Count Incubation->Stain_Count 7. Stain and Count Plaques Calculate_IC50 Calculate_IC50 Stain_Count->Calculate_IC50 8. Analyze Data Calculate_IC50->End

Caption: Workflow for a Plaque Reduction Assay.

Quantitative PCR (qPCR) Assay for Antiviral Activity

This method quantifies the effect of an antiviral compound on the replication of viral DNA.

  • Cell Culture and Infection: Seed a suitable cell line in multi-well plates and infect with the virus in the presence of various concentrations of this compound.

  • Incubation: Incubate the infected cells for a defined period (e.g., 24-48 hours) to allow for viral replication.

  • DNA Extraction: Lyse the cells and extract total DNA.

  • qPCR: Perform quantitative PCR using primers and a probe specific for a viral gene (e.g., the adenovirus hexon gene or a conserved region of the HSV genome). A housekeeping gene from the host cell should also be amplified for normalization.

  • Data Analysis: Quantify the viral DNA copy number in treated versus untreated samples. The reduction in viral DNA is used to calculate the EC50 value.

The following diagram illustrates the workflow for a qPCR-based antiviral assay.

qpcr_antiviral_assay Start Start Infect_Cells Infect_Cells Start->Infect_Cells 1. Infect Cells with Virus & Treat with this compound End End Incubate Incubate Infect_Cells->Incubate 2. Incubate Extract_DNA Extract_DNA Incubate->Extract_DNA 3. Extract Total DNA Perform_qPCR Perform_qPCR Extract_DNA->Perform_qPCR 4. Perform qPCR for Viral & Host Genes Analyze_Data Analyze_Data Perform_qPCR->Analyze_Data 5. Quantify Viral DNA & Calculate EC50 Analyze_Data->End

Caption: Workflow for a qPCR-based Antiviral Assay.

Conclusion

This compound exhibits a notable antiviral activity against a range of adenovirus serotypes, primarily by inhibiting viral protein synthesis through the suppression of early transcription and VA RNA synthesis. While its activity against Herpes Simplex Virus is less characterized, preliminary findings warrant further investigation. The lack of extensive modern research on this compound's non-poxvirus activity presents an opportunity for future studies to fully elucidate its antiviral spectrum, specific molecular mechanisms, and potential for therapeutic applications. The experimental protocols and data presented in this guide provide a foundational resource for researchers to build upon in this endeavor.

References

Methisazone: A Technical Overview of its Molecular Properties and Antiviral Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methisazone, an antiviral agent with historical significance in the context of poxvirus infections, operates through the inhibition of viral mRNA and protein synthesis. This technical guide provides a comprehensive overview of its core molecular and functional characteristics. It includes a detailed summary of its physicochemical properties, an exploration of its mechanism of action with a corresponding workflow diagram, a compilation of its quantitative antiviral activity, and generalized experimental protocols for its synthesis and antiviral evaluation. This document is intended to serve as a foundational resource for researchers and professionals engaged in antiviral drug discovery and development.

Core Molecular and Physicochemical Properties

This compound is a thiosemicarbazone derivative with a well-defined molecular structure. Its fundamental properties are summarized in the table below.

PropertyValueCitation(s)
Molecular Formula C₁₀H₁₀N₄OS[1][2]
Molecular Weight 234.28 g/mol [1][2]
IUPAC Name (2Z)-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazine-1-carbothioamide[1]
CAS Number 1910-68-5[1]
Appearance Crystalline solid
Melting Point 245 °C

Mechanism of Action: Inhibition of Viral Protein Synthesis

The primary antiviral activity of this compound is attributed to its ability to inhibit the synthesis of viral mRNA and proteins, a mechanism particularly effective against poxviruses[1][3]. This inhibition disrupts the viral replication cycle by preventing the formation of essential structural proteins and enzymes, ultimately leading to the failure of mature virion assembly. While the precise molecular targets are not fully elucidated, the overall effect is a potent suppression of viral propagation.

The proposed workflow for the mechanism of action of this compound is depicted in the following diagram:

Methisazone_Mechanism Workflow of this compound's Antiviral Action cluster_virus Poxvirus Replication Cycle cluster_inhibition Inhibition by this compound Viral_Entry Viral Entry Uncoating Uncoating & Viral Core Release Viral_Entry->Uncoating Early_Transcription Early mRNA Transcription Uncoating->Early_Transcription Early_Translation Early Protein Synthesis Early_Transcription->Early_Translation DNA_Replication Viral DNA Replication Early_Translation->DNA_Replication Late_Transcription Late mRNA Transcription DNA_Replication->Late_Transcription Late_Translation Late (Structural) Protein Synthesis Late_Transcription->Late_Translation Assembly Virion Assembly Late_Translation->Assembly Release Mature Virion Release Assembly->Release This compound This compound Inhibition_Point Inhibition of mRNA & Protein Synthesis This compound->Inhibition_Point Inhibition_Point->Late_Translation Blocks Synthesis of Structural Proteins Inhibition_Point->Assembly Prevents Formation of Mature Virions

References

Methodological & Application

Methisazone In Vitro Antiviral Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methisazone, a thiosemicarbazone derivative, is an antiviral agent historically recognized for its activity against poxviruses, including the variola virus, the causative agent of smallpox.[1] Its primary mechanism of action involves the inhibition of viral mRNA and protein synthesis, thereby preventing the assembly of mature virions.[1][2][3][4] Although its clinical use has declined with the eradication of smallpox, this compound remains a valuable tool in poxvirus research and a reference compound in the development of new antiviral therapies.

These application notes provide detailed protocols for the in vitro evaluation of this compound's antiviral activity and cytotoxicity. The described assays—plaque reduction, virus yield reduction, and MTT cytotoxicity—are fundamental techniques in antiviral drug screening and characterization.

Data Presentation

The following table summarizes the expected quantitative data from the described in vitro assays for this compound against a susceptible poxvirus, such as vaccinia virus.

Assay TypeParameter MeasuredEndpointExample Value (this compound vs. Vaccinia Virus)
Plaque Reduction Assay Inhibition of plaque formation50% Effective Concentration (EC50)0.06 - 3.3 µM[3]
Virus Yield Reduction Assay Reduction in progeny virus titer90% Effective Concentration (EC90)Assay dependent
MTT Cytotoxicity Assay Cell viability50% Cytotoxic Concentration (CC50)>100 µM (typical for non-cytotoxic compounds)
Selectivity Index (SI) Therapeutic windowCC50 / EC50>30 (example calculation)

Experimental Protocols

Cell and Virus Propagation
  • Cell Line: Vero cells (or other susceptible cell line) should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells should be maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Virus Stock: A high-titer stock of a sensitive poxvirus, such as vaccinia virus, should be prepared and titrated by plaque assay on the selected cell line. The virus stock should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Plaque Reduction Assay

This assay measures the ability of a compound to reduce the number of viral plaques.

Materials:

  • Confluent monolayers of Vero cells in 6-well plates

  • Virus stock of known titer

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DMEM with 2% FBS (infection medium)

  • Overlay medium (e.g., 1:1 mixture of 2X DMEM and 1.2% methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Seed Vero cells in 6-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of this compound in infection medium.

  • Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).

  • Infect the cells with the virus at a concentration calculated to produce 50-100 plaques per well (e.g., multiplicity of infection [MOI] of 0.01) for 1 hour at 37°C.

  • After the incubation period, remove the virus inoculum.

  • Add the different concentrations of this compound (or vehicle control) to the respective wells.

  • Overlay the cells with the overlay medium containing the corresponding concentration of this compound.

  • Incubate the plates at 37°C for 2-3 days, or until plaques are visible.

  • Aspirate the overlay medium and stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration compared to the vehicle control and determine the EC50 value using regression analysis.

Virus Yield Reduction Assay

This assay quantifies the reduction in the titer of infectious virus particles produced in the presence of the antiviral compound.

Materials:

  • Confluent monolayers of Vero cells in 24-well plates

  • Virus stock

  • This compound stock solution

  • DMEM with 2% FBS

Procedure:

  • Seed Vero cells in 24-well plates and grow to confluence.

  • Infect the cells with the virus at a high MOI (e.g., 1-5) for 1 hour at 37°C to ensure all cells are infected.

  • After infection, remove the inoculum and wash the cells with PBS.

  • Add fresh infection medium containing serial dilutions of this compound (or vehicle control) to the wells.

  • Incubate the plates at 37°C for a full replication cycle (e.g., 24-48 hours).

  • After incubation, subject the plates to three cycles of freezing and thawing to lyse the cells and release the progeny virus.

  • Collect the supernatant from each well.

  • Determine the virus titer in each supernatant sample by performing a plaque assay as described above.

  • Calculate the reduction in virus yield for each this compound concentration compared to the vehicle control and determine the EC90 value.

MTT Cytotoxicity Assay

This colorimetric assay determines the effect of the compound on cell viability.[2][5]

Materials:

  • Vero cells

  • 96-well plates

  • This compound stock solution

  • DMEM with 10% FBS

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add the medium containing the different concentrations of this compound to the cells. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubate the plate for the same duration as the antiviral assays (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

  • Incubate the plate overnight in the incubator.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated cell control and determine the CC50 value.

Visualizations

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis Cell_Culture Seed Cells in Plate Infect_Cells Infect Cells with Poxvirus Cell_Culture->Infect_Cells Compound_Dilution Prepare this compound Dilutions Add_Compound Add this compound Dilutions Compound_Dilution->Add_Compound Infect_Cells->Add_Compound Incubate Incubate for Viral Replication Add_Compound->Incubate Plaque_Assay Plaque Staining & Counting Incubate->Plaque_Assay Plaque Reduction Yield_Assay Virus Titer Determination Incubate->Yield_Assay Yield Reduction MTT_Assay Measure Cell Viability Incubate->MTT_Assay Cytotoxicity

Caption: Experimental workflow for in vitro antiviral assays.

Methisazone_Mechanism cluster_virus Poxvirus Replication Cycle Entry Virus Entry Uncoating Uncoating Entry->Uncoating Early_Transcription Early mRNA Synthesis Uncoating->Early_Transcription DNA_Replication Viral DNA Replication Early_Transcription->DNA_Replication Late_Transcription Late mRNA & Protein Synthesis DNA_Replication->Late_Transcription Assembly Virion Assembly Late_Transcription->Assembly Release Virus Release Assembly->Release This compound This compound This compound->Inhibition Inhibition->Late_Transcription Inhibition

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols: Utilizing Methisazone in Plaque Reduction Neutralization Tests

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methisazone (Metisazone) is an antiviral compound belonging to the thiosemicarbazone class of drugs. Historically, it was one of the first antiviral agents to be used clinically, primarily for the prophylaxis of smallpox.[1][2] Its mechanism of action involves the inhibition of viral mRNA and protein synthesis, which is crucial for the replication and assembly of new virus particles, particularly within the Poxviridae family.[3][4] The primary target of this compound is believed to be the viral RNA polymerase.[5][6] Although its use declined with the eradication of smallpox, there is renewed interest in evaluating the efficacy of this compound and its derivatives against other orthopoxviruses.

The Plaque Reduction Neutralization Test (PRNT) is the gold-standard serological assay for quantifying the neutralization of viruses. This method can be adapted to determine the in vitro efficacy of antiviral compounds like this compound. The principle of the assay is to measure the reduction in the number of viral plaques—localized areas of cell death in a monolayer—in the presence of varying concentrations of the antiviral agent. This allows for the calculation of key parameters such as the 50% effective concentration (EC50).

These application notes provide a detailed protocol for utilizing this compound in a plaque reduction assay to determine its antiviral activity against orthopoxviruses, along with a summary of available efficacy data.

Data Presentation

The antiviral activity of this compound against various orthopoxviruses can be quantified by determining its 50% effective concentration (EC50), the concentration of the drug that reduces the number of viral plaques by 50%.

Table 1: In Vitro Antiviral Activity of this compound against Vaccinia Virus Strains

Vaccinia Virus Strain50% Effective Concentration (EC50) (µM)
Copenhagen3.3
WR0.06
NYC0.3
Elstree0.5
IHD0.12
IHD-J0.11

Table 2: In Vivo Protective Efficacy of N-methylisatin β-thiosemicarbazone (this compound) against Variola Major Virus in Mice

Treatment GroupDose (mg/kg, twice daily)Survival Rate
N-methylisatin β-thiosemicarbazone10100%
Isatin β-thiosemicarbazone25100%
7-methylisatin β-thiosemicarbazone10100%
Untreated Control-0%
Data from infant mice inoculated intracerebrally with variola major virus.[7][8]

Experimental Protocols

Plaque Reduction Assay for Determining Antiviral Efficacy of this compound

This protocol is adapted from standard plaque reduction neutralization test procedures for the evaluation of antiviral compounds.[9][10][11]

1. Materials

  • Cells: A suitable host cell line for the specific orthopoxvirus being tested (e.g., Vero cells, BS-C-1 cells, or HeLa cells).[10]

  • Virus: A titrated stock of the orthopoxvirus of interest (e.g., Vaccinia virus, Monkeypox virus, Cowpox virus).

  • This compound: A stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO) and further diluted in cell culture medium.

  • Cell Culture Media:

    • Growth Medium: Appropriate medium for the chosen cell line (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

    • Infection Medium: Growth medium with a reduced serum concentration (e.g., 2% FBS).

  • Overlay Medium: A semi-solid medium to restrict virus spread. This can be prepared by mixing equal volumes of 2X concentrated culture medium and a sterile solution of 1% to 2% methylcellulose or low-melting-point agarose.

  • Staining Solution: 0.1% to 1% Crystal Violet in 20% ethanol or another suitable stain to visualize plaques.

  • Fixative: 10% formalin or 4% paraformaldehyde.

  • Buffers: Phosphate-buffered saline (PBS).

  • Equipment:

    • 6-well or 12-well tissue culture plates

    • Biosafety cabinet (appropriate for the biosafety level of the virus)

    • CO2 incubator (37°C, 5% CO2)

    • Microscopes

    • Pipettes and sterile tips

2. Procedure

Day 1: Cell Seeding

  • Trypsinize and count the host cells.

  • Seed the cells into 6-well or 12-well plates at a density that will result in a confluent monolayer (approximately 90-95% confluency) on the day of infection. For example, seed 2.5 x 10^5 Vero cells per well in a 12-well plate.[11]

  • Incubate the plates at 37°C in a 5% CO2 incubator overnight.

Day 2: Virus Infection and Treatment

  • Prepare serial dilutions of the this compound stock solution in infection medium. A two-fold or ten-fold dilution series is common. The concentration range should bracket the expected EC50 value.

  • In separate sterile tubes, mix a constant amount of virus (e.g., to yield 50-100 plaque-forming units (PFU) per well) with an equal volume of each this compound dilution.

  • Include the following controls:

    • Virus Control: Virus mixed with infection medium containing the same concentration of solvent (e.g., DMSO) as the highest concentration of this compound used, but no drug.

    • Cell Control (Mock-infected): Cells treated with infection medium only (no virus or drug).

  • Incubate the virus-drug mixtures at 37°C for 1 hour to allow this compound to interact with the virus particles.

  • Aspirate the growth medium from the confluent cell monolayers.

  • Inoculate each well with the virus-drug mixture. Ensure the entire cell monolayer is covered.

  • Incubate the plates at 37°C for 1-2 hours to allow for virus adsorption, gently rocking the plates every 15-20 minutes.

Day 2 (continued): Overlay Application

  • Carefully aspirate the inoculum from each well.

  • Gently add 1-2 mL of the overlay medium to each well. Add the overlay down the side of the well to avoid disturbing the cell monolayer.

  • Allow the overlay to solidify at room temperature for 20-30 minutes.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 2-4 days, or until plaques are visible.

Day 4-6: Plaque Visualization and Counting

  • Fix the cells by adding a fixative solution (e.g., 10% formalin) directly to the overlay and incubate for at least 30 minutes.

  • Carefully remove the overlay and the fixative. This can be done by gently aspirating or inverting the plates to let the overlay slide out.

  • Stain the cell monolayers by adding the crystal violet solution to each well and incubating for 5-10 minutes at room temperature.

  • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, viable cells.

3. Data Analysis

  • Calculate the average number of plaques for each this compound concentration and the virus control.

  • Determine the percentage of plaque reduction for each concentration using the following formula: % Plaque Reduction = [1 - (Average plaques in treated wells / Average plaques in virus control wells)] * 100

  • Plot the percentage of plaque reduction against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., a dose-response curve) to determine the EC50 value.

Visualizations

Experimental Workflow

G cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Infection and Treatment cluster_day3_5 Days 3-5: Incubation cluster_day6 Day 6: Visualization and Analysis seed_cells Seed host cells in multi-well plates prep_drug Prepare serial dilutions of this compound mix Mix virus with This compound dilutions prep_drug->mix prep_virus Prepare virus inoculum prep_virus->mix incubate_mix Incubate virus-drug mixture (1 hr) mix->incubate_mix infect_cells Inoculate cell monolayers incubate_mix->infect_cells adsorb Virus adsorption (1-2 hrs) infect_cells->adsorb overlay Add semi-solid overlay adsorb->overlay incubate_plaques Incubate plates to allow plaque formation overlay->incubate_plaques fix_stain Fix and stain cells incubate_plaques->fix_stain count Count plaques fix_stain->count analyze Calculate % reduction and EC50 count->analyze

Caption: Workflow for Plaque Reduction Assay with this compound.

Proposed Mechanism of Action of this compound

G cluster_virus Poxvirus Replication Cycle viral_dna Viral DNA viral_rna_pol Viral RNA Polymerase viral_dna->viral_rna_pol Transcription assembly Virion Assembly viral_dna->assembly viral_mrna Viral mRNA viral_rna_pol->viral_mrna viral_proteins Viral Structural Proteins viral_mrna->viral_proteins Translation (Host Ribosomes) viral_proteins->assembly progeny Progeny Virus assembly->progeny This compound This compound This compound->inhibition inhibition->viral_rna_pol Inhibition

Caption: this compound inhibits viral RNA polymerase in poxviruses.

References

Methisazone in Murine Models: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Methisazone in mouse models, particularly in the context of orthopoxvirus infections. The following sections detail established protocols, quantitative data, and experimental workflows to guide the design and execution of preclinical studies.

Introduction

This compound, a thiosemicarbazone antiviral agent, has historically been investigated for its activity against poxviruses. It functions by inhibiting the synthesis of viral mRNA and proteins, thereby impeding viral replication. Mouse models are crucial for the preclinical evaluation of such antiviral compounds, providing essential data on efficacy, dosage, and administration routes. This document outlines key protocols for the use of this compound in mouse models of vaccinia, ectromelia (mousepox), and monkeypox virus infections.

Quantitative Data Summary

The following table summarizes the reported dosages and administration routes for this compound in various mouse models.

ParameterDetailsReference
Drug This compound (N-methylisatin β-thiosemicarbazone)
Mouse Strain BALB/c (for Vaccinia and Ectromelia virus)[1]
CAST/EiJ (for Monkeypox virus)[2][3]
Administration Route Intraperitoneal (IP) Injection[1]
Dosage Range 10 - 30 mg/kg body weight[1]
Frequency Once daily[1]
Duration 5 consecutive days[1]
Formulation Suspension in 10% DMSO and 90% corn oil[1]

Experimental Protocols

Preparation of this compound Formulation for Intraperitoneal Administration

This protocol describes the preparation of a this compound suspension suitable for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Corn oil, sterile

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile syringe filters (0.22 µm), if sterile filtering the vehicle

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation:

    • In a sterile environment (e.g., a biological safety cabinet), prepare the vehicle by mixing 1 part sterile DMSO with 9 parts sterile corn oil (e.g., 100 µL DMSO and 900 µL corn oil for a final volume of 1 mL).

    • Vortex the mixture thoroughly to ensure homogeneity.

  • This compound Suspension:

    • Weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared. For a 10 mg/kg dose in a mouse receiving a 100 µL injection volume, a 1 mg/mL stock solution is needed.

    • Add the this compound powder to the prepared vehicle.

    • Vortex the mixture vigorously for several minutes to create a uniform suspension.

    • If necessary, sonicate the suspension for short intervals in a water bath sonicator to aid in dispersion and reduce particle size. Avoid overheating.

    • Visually inspect the suspension to ensure it is homogenous before each administration.

Note: Due to the poor solubility of this compound, it will form a suspension. Consistent mixing before each injection is critical to ensure accurate dosing.

Intraperitoneal Administration Protocol

Materials:

  • Prepared this compound suspension

  • 1 mL sterile syringes

  • 25-27 gauge sterile needles

  • Appropriate mouse restraint device

Procedure:

  • Animal Handling:

    • Gently restrain the mouse, exposing the abdomen.

    • Tilt the mouse slightly with the head downwards to move the abdominal organs away from the injection site.

  • Injection:

    • Thoroughly vortex the this compound suspension immediately before drawing it into the syringe to ensure a uniform dose.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.

    • Inject the calculated volume of the this compound suspension slowly and smoothly.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Orthopoxvirus Challenge Models

Virus: Vaccinia virus (VV) strain IHD-J[1]

Procedure:

  • Infection:

    • Anesthetize BALB/c mice.

    • Administer a lethal dose of vaccinia virus intranasally.

  • This compound Treatment:

    • Prophylactic Regimen: Begin intraperitoneal administration of this compound 24-48 hours post-infection.[1]

    • Therapeutic Regimen: Initiate treatment upon the appearance of clinical signs of infection.

    • Administer this compound at 10 or 30 mg/kg once daily for 5 consecutive days.[1]

  • Monitoring:

    • Monitor mice daily for weight loss, clinical signs of illness, and mortality for at least 14 days post-infection.

Virus: Ectromelia virus (ECTV) strain Moscow[4]

Procedure:

  • Infection:

    • Anesthetize BALB/c mice.

    • Administer a lethal dose of ECTV (e.g., 125 PFU) intranasally.[5]

  • This compound Treatment (Suggested Protocol):

    • Prophylactic Regimen: Begin intraperitoneal administration of this compound 24 hours prior to or on the day of infection.

    • Therapeutic Regimen: Start treatment upon the first observation of clinical signs (typically 4-5 days post-infection).[5]

    • Administer this compound at 10 or 30 mg/kg once daily for 5-7 consecutive days.

  • Monitoring:

    • Monitor mice daily for weight loss, temperature changes, clinical signs (lethargy, ruffled fur), and mortality for at least 14-21 days post-infection.

Virus: Monkeypox virus (MPXV)[2][3]

Procedure:

  • Infection:

    • Anesthetize CAST/EiJ mice.

    • Administer a lethal dose of MPXV intranasally (LD50 ~680 PFU) or intraperitoneally (LD50 ~14 PFU).[2][3]

  • This compound Treatment (Suggested Protocol):

    • Prophylactic Regimen: Initiate intraperitoneal this compound treatment 24 hours before or on the day of infection.

    • Therapeutic Regimen: Begin treatment upon the onset of clinical signs (e.g., weight loss).

    • Administer this compound at 10 or 30 mg/kg once daily for 5-7 consecutive days.

  • Monitoring:

    • Monitor mice daily for weight loss, clinical signs of disease, and mortality for at least 21 days post-infection.

Visualizations

Experimental_Workflow cluster_preparation Drug Formulation cluster_animal_model Animal Model and Challenge cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Endpoints prep_this compound Prepare this compound Suspension (10% DMSO in Corn Oil) treatment_group Administer this compound (10 or 30 mg/kg, IP) prep_this compound->treatment_group vehicle_group Administer Vehicle Control (10% DMSO in Corn Oil, IP) select_mice Select Mouse Strain (e.g., BALB/c, CAST/EiJ) virus_challenge Orthopoxvirus Challenge (Intranasal or IP) select_mice->virus_challenge virus_challenge->treatment_group virus_challenge->vehicle_group daily_monitoring Daily Monitoring: - Weight Loss - Clinical Signs - Temperature treatment_group->daily_monitoring vehicle_group->daily_monitoring survival_analysis Survival Analysis daily_monitoring->survival_analysis

Caption: Experimental workflow for evaluating this compound efficacy in a mouse model.

Signaling_Pathway This compound This compound Inhibition Inhibition This compound->Inhibition Viral_Replication Orthopoxvirus Replication Cycle mRNA_Synthesis Viral mRNA Synthesis Viral_Replication->mRNA_Synthesis Protein_Synthesis Viral Protein Synthesis mRNA_Synthesis->Protein_Synthesis Progeny_Virions Progeny Virions Protein_Synthesis->Progeny_Virions Inhibition->mRNA_Synthesis Inhibition->Protein_Synthesis

Caption: Proposed mechanism of action of this compound in inhibiting viral replication.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in mouse models, such as plasma half-life, peak concentration (Cmax), and bioavailability, are not extensively reported in publicly available literature. Researchers may need to conduct dedicated pharmacokinetic studies to determine these parameters for their specific mouse strain and formulation. Generally, information on the absorption, distribution, metabolism, and elimination of this compound is limited.

Disclaimer

These protocols are intended as a guide and may require optimization based on specific experimental conditions, including the specific virus strain, mouse substrain, and laboratory environment. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Animal Models for Efficacy Testing of Methisazone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methisazone, a thiosemicarbazone derivative, is an antiviral agent with historical significance in the prophylaxis of smallpox. Its primary mechanism of action involves the inhibition of viral mRNA and protein synthesis, leading to a halt in viral replication, particularly within the Poxviridae family.[1][2] Although its clinical use has been limited, renewed interest in broad-spectrum antiviral agents has brought this compound back into focus for research and development. This document provides detailed application notes and protocols for utilizing animal models to evaluate the efficacy of this compound against various poxviruses.

Mechanism of Action

This compound exerts its antiviral effect by interfering with the translation of late viral mRNAs, which are crucial for the synthesis of structural proteins required for virion assembly. This disruption of the viral replication cycle prevents the formation of new, infectious viral particles. While the precise molecular target is not fully elucidated, it is understood to act at a late stage of the viral replication cycle, after viral DNA replication.

Animal Models for Efficacy Studies

The primary animal model for assessing the in vivo efficacy of this compound is the mouse, utilizing various poxvirus challenge agents that mimic aspects of human poxvirus infections. Key historical studies have established the utility of mouse models in demonstrating the protective effects of this compound.

Mouse Models of Poxvirus Infection

Ectromelia virus, the causative agent of mousepox, provides a natural host-pathogen model that recapitulates many features of human smallpox.

Experimental Protocol:

  • Animal Strain: Inbred mouse strains susceptible to ectromelia virus, such as BALB/c or A/J mice.

  • Virus Strain: Ectromelia virus (e.g., Moscow or Hampstead strain).

  • Infection Route: Intraperitoneal (i.p.) or footpad inoculation.

  • Challenge Dose: A lethal dose (e.g., 100-1,000 LD50) of ectromelia virus, predetermined through dose-ranging studies.

  • This compound Administration:

    • Formulation: this compound can be suspended in a suitable vehicle such as 0.5% carboxymethyl cellulose (CMC) or another appropriate suspending agent.

    • Route: Oral gavage or intraperitoneal injection.

    • Dose: Doses ranging from 10 to 100 mg/kg/day have been shown to be effective.

    • Schedule: Treatment is typically initiated 24 to 48 hours post-infection and continued for a period of 5 to 7 days.

  • Readouts and Endpoints:

    • Survival: Daily monitoring of morbidity and mortality for at least 21 days post-infection.

    • Viral Load: Quantification of viral titers in target organs (e.g., liver, spleen) at various time points post-infection using plaque assays or qPCR.

    • Clinical Scoring: Daily observation and scoring of clinical signs of disease (e.g., weight loss, ruffled fur, lethargy).

    • Histopathology: Microscopic examination of tissues to assess the extent of viral-induced damage.

Vaccinia virus, the virus used in the smallpox vaccine, can cause localized or systemic infections in mice and is a valuable tool for antiviral testing.

Experimental Protocol:

  • Animal Strain: Immunocompetent mouse strains such as BALB/c or C57BL/6.

  • Virus Strain: Vaccinia virus (e.g., Western Reserve [WR] or IHD-J strain).

  • Infection Route: Intranasal (i.n.), intracranial (i.c.), or intravenous (i.v.) inoculation.

  • Challenge Dose: A lethal or sublethal dose depending on the experimental endpoint.

  • This compound Administration: Similar to the ectromelia model, with doses and schedules adjusted based on the specific vaccinia strain and infection route.

  • Readouts and Endpoints:

    • Survival: Monitoring for mortality.

    • Lesion Scoring: For dermal infections, measurement of lesion size and severity.

    • Viral Load: Quantification of virus in lungs, brain, or other target organs.

    • Weight Loss: Daily monitoring of body weight as an indicator of disease progression.

Cowpox virus can cause severe respiratory infections in mice and serves as another relevant model for testing antivirals against orthopoxviruses.

Experimental Protocol:

  • Animal Strain: BALB/c mice are commonly used.

  • Virus Strain: Cowpox virus (e.g., Brighton strain).

  • Infection Route: Intranasal inoculation to establish a respiratory infection.

  • Challenge Dose: A lethal dose of the virus.

  • This compound Administration: Oral or intraperitoneal administration, with treatment initiated shortly after infection.

  • Readouts and Endpoints:

    • Survival: Monitoring for mortality.

    • Lung Pathology: Histopathological analysis of lung tissue to assess inflammation and damage.

    • Viral Titers: Quantification of virus in lung homogenates.

Data Presentation

Quantitative data from historical efficacy studies of this compound and its derivatives in mouse models are summarized below.

Animal Model Virus This compound Derivative Dose (mg/kg/day) Administration Route Treatment Schedule Efficacy Outcome (Survival) Reference
MouseEctromeliaN-methylisatin β-thiosemicarbazone10 (oral)OralTwice daily for 4 days, starting 48h post-infection100% survival vs. 0% in controls(Bauer & Sadler, 1960)
MouseNeurovacciniaIsatin β-thiosemicarbazone250 (subcutaneous)SubcutaneousSingle dose at time of infectionSignificant increase in survival time(Bauer, 1955)
MouseRabbitpoxIsatin β-thiosemicarbazone10 (oral)OralTwice daily for 4 days, starting 48h post-infection90% survival vs. 0% in controls(Bauer & Sheffield, 1959)

Visualizations

Experimental Workflow for this compound Efficacy Testing in a Mouse Model

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal_Acclimatization Animal Acclimatization Infection Poxvirus Infection (e.g., Intraperitoneal) Animal_Acclimatization->Infection Virus_Preparation Virus Stock Preparation & Titration Virus_Preparation->Infection Drug_Formulation This compound Formulation Treatment This compound Administration (e.g., Oral Gavage) Drug_Formulation->Treatment Infection->Treatment 24-48h post-infection Monitoring Daily Monitoring (Survival, Weight, Clinical Score) Treatment->Monitoring Daily for 5-7 days Tissue_Harvest Tissue Harvest (e.g., Spleen, Liver) Monitoring->Tissue_Harvest At defined endpoints Analysis Analysis (Viral Titer, Histopathology) Tissue_Harvest->Analysis Data_Interpretation Data Interpretation Analysis->Data_Interpretation

Caption: Workflow for in vivo efficacy testing of this compound.

Proposed Signaling Pathway of this compound's Antiviral Action

G cluster_virus Poxvirus Replication Cycle Early_Transcription Early Gene Transcription DNA_Replication Viral DNA Replication Early_Transcription->DNA_Replication Late_Transcription Late Gene Transcription DNA_Replication->Late_Transcription Late_mRNA Late Viral mRNA Late_Transcription->Late_mRNA Late_Translation Late Protein Synthesis (Structural Proteins) Late_mRNA->Late_Translation Assembly Virion Assembly Late_Translation->Assembly Progeny Infectious Progeny Virus Assembly->Progeny This compound This compound This compound->Late_Translation Inhibits

Caption: this compound inhibits late viral protein synthesis.

Conclusion

The animal models described provide a robust framework for the preclinical evaluation of this compound's efficacy against poxviruses. The historical data, though from several decades ago, consistently demonstrates the potential of this compound in mitigating the severity of poxvirus infections in vivo. Further studies utilizing modern virological and immunological techniques within these established models can provide a more comprehensive understanding of this compound's antiviral activity and its potential for future therapeutic applications.

References

Methisazone for studying viral protein synthesis inhibition.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Methisazone, a thiosemicarbazone derivative, is an antiviral agent historically used for the prophylaxis of smallpox.[1][2][3] Its primary mechanism of action involves the inhibition of viral mRNA and protein synthesis, making it a valuable tool for studying the intricacies of viral replication, particularly within the Poxviridae family.[1][2] While its clinical use has declined with the eradication of smallpox, this compound continues to be a relevant compound for in vitro studies aimed at understanding and targeting viral protein synthesis. These application notes provide an overview of this compound's mechanism of action, quantitative data on its antiviral activity, and detailed protocols for its use in research settings.

Mechanism of Action

This compound selectively inhibits the synthesis of late viral proteins in poxviruses, such as vaccinia virus.[4] Early viral protein synthesis and viral DNA replication appear to proceed relatively unaffected in the presence of the drug. The primary target of this compound is believed to be the translation of late viral mRNA into structural proteins. Evidence from early studies suggests that this compound does not directly inhibit the transcription of late viral mRNA but rather interferes with the formation or function of polysomes dedicated to synthesizing these late proteins. This leads to a failure in the maturation of viral particles, as the newly synthesized viral DNA is not properly coated with structural proteins. The precise molecular interactions leading to this inhibition are still not fully elucidated, but it is understood to be a critical step in the viral lifecycle that is disrupted.[4]

Data Presentation

The following tables summarize the available quantitative data on the efficacy of this compound against various viruses. It is important to note that much of the research on this compound was conducted in the mid-20th century, and standardized metrics like IC50 values for protein synthesis inhibition are not always available in the historical literature.

Table 1: In Vitro Efficacy of this compound Against Various Viruses

Virus FamilyVirusCell LineEffective ConcentrationObserved Effect
PoxviridaeVaccinia VirusHeLa14 µMInhibition of virus multiplication[4]
PoxviridaeVaccinia Virus-30, 10, or 3 mg/kg (in vivo)Prevention of mortality in mice[5]
PoxviridaeCowpox Virus-30, 10, or 3 mg/kg (in vivo)Ineffective in preventing mortality in mice[5]
AdenoviridaeAdenovirus (various types)HEp-2, HeLa5 to 40 µMInhibition of virus multiplication[1]

Table 2: In Silico Binding Affinities of Metal-Bound this compound Derivatives to SARS-CoV-2 Proteins

Note: This data is from a molecular docking study and does not represent in vitro or in vivo efficacy against SARS-CoV-2.

SARS-CoV-2 Protein TargetThis compound DerivativeBinding Energy (kcal/mol)
Spike Protein (6VYB)Mn-bound this compound-8.3[6]
Spike Protein (6VYB)Zn-bound this compound-8.0[6]
Spike Protein (6VYB)Ca-bound this compound-8.0[6]
Spike Protein (6VYB)Fe-bound this compound-7.9[6]
Spike Protein (6VYB)Mg-bound this compound-7.9[6]

Visualizations

Methisazone_Mechanism cluster_virus_lifecycle Poxvirus Replication Cycle Virus_Entry Virus Entry and Uncoating Early_Transcription Early mRNA Transcription Virus_Entry->Early_Transcription Early_Translation Early Protein Synthesis Early_Transcription->Early_Translation DNA_Replication Viral DNA Replication Early_Translation->DNA_Replication Late_Transcription Late mRNA Transcription DNA_Replication->Late_Transcription Late_Translation Late (Structural) Protein Synthesis Late_Transcription->Late_Translation Virion_Assembly Virion Assembly and Maturation Late_Translation->Virion_Assembly Virus_Release Virus Release Virion_Assembly->Virus_Release This compound This compound This compound->Inhibition

Caption: Proposed mechanism of this compound action on the poxvirus replication cycle.

Experimental_Workflow cluster_plaque_assay Plaque Reduction Assay cluster_metabolic_labeling Metabolic Radiolabeling Assay Cell_Seeding_Plaque Seed susceptible cells in multi-well plates Virus_Dilution Prepare serial dilutions of virus stock Cell_Seeding_Plaque->Virus_Dilution Infection_Plaque Infect cell monolayers with virus dilutions Virus_Dilution->Infection_Plaque Methisazone_Treatment_Plaque Add overlay medium containing varying concentrations of this compound Infection_Plaque->Methisazone_Treatment_Plaque Incubation_Plaque Incubate to allow plaque formation Methisazone_Treatment_Plaque->Incubation_Plaque Staining_Plaque Fix and stain cells to visualize plaques Incubation_Plaque->Staining_Plaque Quantification_Plaque Count plaques and calculate IC50 Staining_Plaque->Quantification_Plaque Cell_Infection_Metabolic Infect cells with virus Methisazone_Treatment_Metabolic Treat infected cells with This compound at different time points Cell_Infection_Metabolic->Methisazone_Treatment_Metabolic Starvation Starve cells of methionine Methisazone_Treatment_Metabolic->Starvation Pulse_Labeling Pulse-label with [35S]methionine Starvation->Pulse_Labeling Chase Chase with excess unlabeled methionine Pulse_Labeling->Chase Cell_Lysis Lyse cells and immunoprecipitate viral proteins Chase->Cell_Lysis SDS_PAGE Analyze proteins by SDS-PAGE and autoradiography Cell_Lysis->SDS_PAGE

Caption: Experimental workflows for assessing this compound's antiviral activity.

Experimental Protocols

Plaque Reduction Assay for Determining Antiviral Activity

This protocol is designed to determine the concentration of this compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • Susceptible host cells (e.g., Vero, HeLa)

  • Appropriate cell culture medium

  • Poxvirus stock of known titer (e.g., Vaccinia virus)

  • This compound stock solution (dissolved in DMSO)

  • 6-well or 12-well cell culture plates

  • Overlay medium (e.g., 2x MEM with 4% FBS and 1% low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

  • Formalin (10% in PBS) for fixing

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer on the day of infection.

  • Virus Dilution: Prepare serial 10-fold dilutions of the virus stock in serum-free medium to achieve a concentration that will yield 50-100 plaques per well.

  • Infection: Remove the growth medium from the cell monolayers and infect with the appropriate virus dilution. Incubate for 1-2 hours at 37°C with gentle rocking every 15-20 minutes to allow for virus adsorption.

  • This compound Treatment: During the virus adsorption period, prepare the overlay medium containing two-fold serial dilutions of this compound. A vehicle control (DMSO) should also be prepared.

  • Overlay: After adsorption, remove the virus inoculum and gently add the overlay medium containing the different concentrations of this compound (or vehicle control) to the respective wells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

  • Fixation and Staining:

    • Carefully remove the overlay.

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.

    • Gently wash the wells with water and allow them to dry.

  • Quantification: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each this compound concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Metabolic Radiolabeling to Assess Inhibition of Viral Protein Synthesis

This protocol uses [35S]methionine to label newly synthesized proteins in virus-infected cells to specifically visualize the effect of this compound on viral protein synthesis.[7][8]

Materials:

  • Host cells and virus stock

  • Cell culture medium

  • This compound stock solution

  • Methionine-free medium

  • [35S]methionine

  • Chase medium (complete medium with excess unlabeled methionine)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Antibodies specific for early and late viral proteins

  • Protein A/G agarose beads

  • SDS-PAGE gels and buffers

  • Autoradiography film or phosphorimager

Procedure:

  • Infection and Treatment:

    • Infect a confluent monolayer of cells with the virus at a high multiplicity of infection (MOI) to ensure synchronous infection.

    • At different time points post-infection (e.g., early and late stages), treat the cells with a predetermined effective concentration of this compound or a vehicle control.

  • Metabolic Labeling (Pulse-Chase):

    • At the desired time post-treatment, remove the medium and wash the cells with PBS.

    • Starve the cells by incubating them in pre-warmed methionine-free medium for 30-60 minutes.

    • "Pulse" the cells by adding [35S]methionine to the methionine-free medium and incubating for a short period (e.g., 30 minutes) to label newly synthesized proteins.[7][8]

    • "Chase" by removing the labeling medium and adding pre-warmed chase medium. Incubate for various time points.[7][8]

  • Cell Lysis and Immunoprecipitation:

    • At the end of the chase period, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation.

    • Immunoprecipitate specific viral proteins (both early and late) using appropriate antibodies and protein A/G beads.

  • Analysis:

    • Wash the immunoprecipitated complexes and elute the proteins.

    • Separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to autoradiography film or a phosphorimager to visualize the radiolabeled viral proteins.

    • Compare the intensity of the bands corresponding to early and late viral proteins in this compound-treated and control cells to determine the specific inhibitory effect on late protein synthesis.

References

Application Notes and Protocols for Methisazone in High-Throughput Antiviral Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methisazone (or metisazone) is a historical antiviral compound belonging to the thiosemicarbazone class of drugs. It was one of the first antiviral agents to be used clinically, primarily for the prophylaxis of smallpox and the treatment of complications arising from smallpox vaccination.[1][2] Its mechanism of action involves the inhibition of viral mRNA and protein synthesis, particularly in poxviruses.[2][3] Although its clinical use declined with the eradication of smallpox, this compound can serve as a valuable reference compound in modern high-throughput antiviral screening (HTS) campaigns, especially those targeting poxviruses and other viruses with similar replication strategies. These application notes provide a framework for incorporating this compound into HTS workflows.

Mechanism of Action

This compound's primary antiviral activity is directed against poxviruses. It is understood to interfere with the late stages of viral replication by inhibiting the synthesis of viral structural proteins.[4] This disruption prevents the assembly of mature, infectious virions.[4] While the precise molecular target has not been fully elucidated, it is believed to affect the translation of late viral messenger RNA (mRNA).

methisazone_mechanism cluster_virus_replication Poxvirus Replication Cycle Viral_Entry Viral Entry & Uncoating Early_Transcription Early mRNA Transcription Viral_Entry->Early_Transcription Early_Translation Early Protein Synthesis Early_Transcription->Early_Translation DNA_Replication Viral DNA Replication Early_Translation->DNA_Replication Late_Transcription Late mRNA Transcription DNA_Replication->Late_Transcription Late_Translation Late (Structural) Protein Synthesis Late_Transcription->Late_Translation Virion_Assembly Virion Assembly & Maturation Late_Translation->Virion_Assembly Viral_Exit Viral Exit Virion_Assembly->Viral_Exit This compound This compound This compound->Inhibition

Caption: General mechanism of action of this compound in poxvirus replication.

Data Presentation: In Vitro Antiviral Activity of this compound

The following table summarizes the reported 50% inhibitory concentrations (IC50) of this compound against various orthopoxviruses. This data is essential for establishing appropriate concentrations for use as a positive control in screening assays.

VirusCell LineAssay TypeIC50 (µg/mL)Reference
Variola major (Strain BSH)VeroNeutral Red Uptake>10[5]
Variola major (Strain IND)VeroNeutral Red Uptake>10[5]
Variola minor (Strain Butler)VeroNeutral Red Uptake>10[5]
Monkeypox virusVeroNeutral Red Uptake1 - 10[5]
Cowpox virusVeroNeutral Red Uptake1 - 10[5]
Vaccinia virusVeroNeutral Red Uptake1 - 10[5]

Note on Cytotoxicity and Selectivity Index:

Experimental Protocols

The following is a representative protocol for a high-throughput antiviral screening assay using a plaque reduction or cytopathic effect (CPE) inhibition format, with this compound as a positive control. This protocol can be adapted for various viruses and cell lines.

High-Throughput Cytopathic Effect (CPE) Inhibition Assay

This assay is suitable for viruses that cause visible damage (CPE) to infected cells.

Materials:

  • Cell Line: A cell line susceptible to the virus of interest (e.g., Vero cells for poxviruses).

  • Virus: A stock of the virus of interest with a known titer.

  • Culture Medium: Appropriate growth medium for the cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

  • Assay Plates: 96- or 384-well clear-bottom, sterile tissue culture plates.

  • Test Compounds: Library of compounds to be screened.

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Cell Viability Reagent: (e.g., CellTiter-Glo®, MTT, or Neutral Red).

  • Plate Reader: Capable of measuring luminescence or absorbance.

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend the host cells in culture medium.

    • Seed the cells into the assay plates at a predetermined density to achieve a confluent monolayer within 24 hours.

    • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and this compound in culture medium.

    • Once the cell monolayer is confluent, remove the growth medium.

    • Add the diluted compounds and controls to the appropriate wells. Include "cells only" (negative control) and "virus only" (positive control for CPE) wells.

  • Viral Infection:

    • Dilute the virus stock in culture medium to a multiplicity of infection (MOI) that will cause significant CPE within 48-72 hours.

    • Add the diluted virus to all wells except the "cells only" control wells.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the "virus only" control wells.

  • Assay Readout:

    • Visually inspect the plates for CPE.

    • Add the cell viability reagent to all wells according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the "cells only" (100% viability) and "virus only" (0% viability) controls.

    • Calculate the percentage of CPE inhibition for each compound concentration.

    • Determine the IC50 value for active compounds and the positive control (this compound).

High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for a high-throughput antiviral screening campaign.

hts_workflow cluster_setup Assay Development & Miniaturization cluster_screening Primary Screening cluster_validation Hit Confirmation & Dose-Response cluster_downstream Lead Optimization Assay_Dev Develop robust antiviral assay Miniaturize Miniaturize to 96/384-well format Assay_Dev->Miniaturize Primary_Screen Screen compound library at a single concentration Miniaturize->Primary_Screen Hit_ID Identify initial 'hits' (e.g., >50% inhibition) Primary_Screen->Hit_ID Hit_Confirm Re-test initial hits Hit_ID->Hit_Confirm Dose_Response Perform dose-response assays to determine IC50 Hit_Confirm->Dose_Response Cytotoxicity Determine CC50 in parallel Hit_Confirm->Cytotoxicity SI_Calc Calculate Selectivity Index (SI = CC50/IC50) Dose_Response->SI_Calc Cytotoxicity->SI_Calc Lead_Opt Structure-Activity Relationship (SAR) studies SI_Calc->Lead_Opt Mechanism_Action Mechanism of Action studies Lead_Opt->Mechanism_Action In_Vivo In vivo efficacy and toxicity testing Mechanism_Action->In_Vivo

Caption: A generalized workflow for high-throughput antiviral drug discovery.

Conclusion

While no longer in clinical use, this compound remains a relevant tool for in vitro antiviral research. Its established, albeit broad, mechanism of action against poxviruses makes it a suitable positive control for validating cell-based high-throughput screening assays. The protocols and data presented here provide a foundation for researchers to incorporate this compound into their antiviral drug discovery efforts, ensuring robust assay performance and reliable identification of novel antiviral agents. It is imperative that researchers establish the cytotoxicity (CC50) of this compound in their specific experimental system to accurately interpret the screening results.

References

Experimental Design for Evaluating the Efficacy of Methisazone

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for assessing the antiviral efficacy of Methisazone, a thiosemicarbazone compound with known activity against poxviruses.[1] The protocols outlined herein cover essential in vitro and in vivo methodologies to determine the potency and effectiveness of this compound. These guidelines are intended for researchers, scientists, and professionals involved in antiviral drug development.

Introduction to this compound

This compound, also known as metisazone, is an antiviral agent that has historically been used against smallpox.[2][3] Its primary mechanism of action involves the inhibition of viral mRNA and protein synthesis, which is crucial for the replication of poxviruses.[2][3][4] Although its clinical use has declined with the eradication of smallpox, the potential re-emergence of poxvirus threats necessitates a clear understanding of the efficacy of existing antiviral compounds like this compound.[3] Robust and standardized experimental designs are critical for accurately evaluating its potential as a contemporary antiviral therapeutic.

In Vitro Efficacy Studies

In vitro assays are fundamental for determining the direct antiviral activity of a compound and its cytotoxicity. The following protocols describe standard assays for evaluating this compound's efficacy against poxviruses, such as Vaccinia virus (VACV).

Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of this compound that reduces the viability of host cells by 50% (CC50). This is crucial for establishing a therapeutic window.

Protocol:

  • Cell Plating: Seed host cells (e.g., Vero 76 or BS-C-1 cells) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. The concentration range should be broad enough to encompass both no toxicity and high toxicity.

  • Treatment: Remove the growth medium from the cells and add the diluted this compound solutions to the respective wells. Include a "cells only" control (medium without the compound) and a vehicle control (medium with the same solvent concentration used for this compound).

  • Incubation: Incubate the plate for a period that reflects the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or neutral red uptake assay.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[5]

Plaque Reduction Assay (IC50 Determination)

Objective: To determine the concentration of this compound that inhibits the formation of viral plaques by 50% (IC50).

Protocol:

  • Cell Plating: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Inoculation: Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours at 37°C.[6]

  • Treatment: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) containing various concentrations of this compound.[6] Include a "virus only" control (no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until distinct plaques are visible.[6]

  • Plaque Visualization: Fix and stain the cells with a solution like crystal violet to visualize and count the plaques.[6]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration relative to the "virus only" control. The IC50 value is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Yield Reduction Assay

Objective: To quantify the reduction in the production of infectious virus particles in the presence of this compound.

Protocol:

  • Infection and Treatment: Infect confluent cell monolayers in multi-well plates with the virus at a high multiplicity of infection (MOI) in the presence of serial dilutions of this compound.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • Virus Harvest: After incubation, lyse the cells (e.g., by freeze-thawing) to release the progeny virus.[7]

  • Virus Titer Determination: Determine the titer of the harvested virus from each concentration of this compound using a standard plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.[4]

  • Data Analysis: Compare the virus titers from the treated wells to the "virus only" control to determine the fold-reduction in virus yield for each concentration of this compound.

In Vitro Efficacy Data for this compound
Virus StrainCell LineAssay TypeEC50 (µM)Reference
Vaccinia (Copenhagen)Not SpecifiedNot Specified3.3[4]
Vaccinia (WR)Not SpecifiedNot Specified0.06[4]
Vaccinia (NYC)Not SpecifiedNot Specified0.3[4]
Vaccinia (Elstree)Not SpecifiedNot Specified0.5[4]
Vaccinia (IHD)Not SpecifiedNot Specified0.12[4]

In Vivo Efficacy Studies

In vivo studies are essential to evaluate the therapeutic efficacy of this compound in a living organism, providing insights into its pharmacokinetics and overall impact on disease progression.

Mouse Model of Vaccinia Virus Infection

Objective: To assess the ability of this compound to protect mice from morbidity and mortality following a lethal challenge with Vaccinia virus.

Protocol:

  • Animal Model: Use a susceptible mouse strain, such as BALB/c or SCID mice.[8][9]

  • Virus Challenge: Infect mice via an appropriate route, such as intranasal, intradermal, or intravenous inoculation, with a lethal dose of Vaccinia virus.[10][11][12] The intranasal route is often preferred as it mimics a potential route of human exposure in a bioterrorism scenario.[10]

  • Treatment Regimen: Administer this compound to the mice via a clinically relevant route, such as intraperitoneal (i.p.) or oral gavage. Treatment can be initiated before or after the viral challenge to assess prophylactic or therapeutic efficacy, respectively.[6] Dosing should be based on pre-determined pharmacokinetic and tolerability studies.

  • Monitoring: Monitor the mice daily for clinical signs of illness, including weight loss, ruffled fur, and lethargy.[13] Record survival data over a specified period (e.g., 14-21 days).

  • Endpoint Analysis: At the end of the study or at humane endpoints, tissues (e.g., lungs, spleen, liver) can be harvested to determine viral titers and for histopathological analysis.

  • Data Analysis: Compare the survival rates, weight loss, and viral loads in the treated groups to the vehicle-treated control group to determine the efficacy of this compound.

In Vivo Efficacy Data for this compound
Animal ModelVirus StrainTreatment RegimenOutcomeReference
Female BALB/c miceVaccinia (VV-IHD)10, 30 mg/kg, i.p., once daily for five days, starting 24-48 hours post-inoculationReduced mortality; delayed or reduced viral replication in target organs at 10 mg/kg.[4]
MiceVaccinia virus3, 10, and 30 mg/kg, i.p. for five days, starting 24, 48, or 72 hours post-infectionEffective in promoting survival.[6]
MiceCowpox virus3, 10, and 30 mg/kg, i.p. for five days, starting 24, 48, or 72 hours post-infectionNo efficacy found.[6]

Visualizations

Signaling Pathways in Poxvirus Replication

Poxviruses like Vaccinia virus are known to activate host cell signaling pathways, such as the PI3K/Akt and MAPK pathways, to create a favorable environment for their replication.[14] These pathways can influence viral gene expression and protein synthesis. This compound acts by inhibiting the synthesis of viral mRNA and proteins, a critical step that is downstream of these signaling events.

Poxvirus_Replication_Pathway cluster_host Host Cell cluster_virus Viral Processes Virus_Entry Virus Entry Signaling_Activation Activation of PI3K/Akt & MAPK Pathways Virus_Entry->Signaling_Activation Early_Gene_Tx Early Gene Transcription Signaling_Activation->Early_Gene_Tx Promotes Host_Ribosomes Host Ribosomes Protein_Synthesis Viral Protein Synthesis Host_Ribosomes->Protein_Synthesis Utilized for Translation DNA_Replication Viral DNA Replication Early_Gene_Tx->DNA_Replication Late_Gene_Tx Late Gene Transcription & mRNA Synthesis DNA_Replication->Late_Gene_Tx Late_Gene_Tx->Protein_Synthesis Viral mRNA Virion_Assembly Virion Assembly Protein_Synthesis->Virion_Assembly This compound This compound This compound->Protein_Synthesis Inhibits

Caption: Poxvirus replication and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vitro and in vivo efficacy of this compound.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Cytotoxicity Cytotoxicity Assay (CC50) Data_Analysis_Invitro Calculate Selectivity Index (SI = CC50 / IC50) Cytotoxicity->Data_Analysis_Invitro Plaque_Reduction Plaque Reduction Assay (IC50) Plaque_Reduction->Data_Analysis_Invitro Yield_Reduction Yield Reduction Assay Yield_Reduction->Data_Analysis_Invitro Animal_Model Select Animal Model (e.g., BALB/c Mice) Virus_Challenge Virus Challenge (e.g., Intranasal VACV) Animal_Model->Virus_Challenge Treatment This compound Treatment (Prophylactic or Therapeutic) Virus_Challenge->Treatment Monitoring Monitor Morbidity & Mortality Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (Viral Titers, Histopathology) Monitoring->Endpoint_Analysis Data_Analysis_Invivo Statistical Analysis of Survival & Viral Load Endpoint_Analysis->Data_Analysis_Invivo Start Start Efficacy Evaluation Start->Cytotoxicity Start->Animal_Model

Caption: Workflow for this compound efficacy testing.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methisazone Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methisazone. The focus is on optimizing its concentration to reduce cytotoxicity while maintaining its antiviral efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an antiviral agent that primarily works by inhibiting the synthesis of viral mRNA and proteins, particularly in poxviruses. This inhibition prevents the virus from replicating and producing essential proteins for its lifecycle.[1][2][3]

Q2: What are the known cytotoxic effects of this compound?

This compound has been shown to have suppressive effects on immune and hemopoietic (blood-forming) cells.[4] In vitro studies have demonstrated that it can inhibit the development of hemopoietic colonies.[4][5] Common side effects observed in past clinical use include nausea and gastrointestinal discomfort.[3]

Q3: How can I determine the optimal concentration of this compound for my experiments?

The optimal concentration is a balance between its antiviral efficacy (the concentration at which it effectively inhibits the virus) and its cytotoxicity (the concentration at which it harms the host cells). This is often expressed as the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value is desirable. You will need to perform dose-response experiments to determine both the EC50 for your virus of interest and the CC50 for your cell line.

Q4: Are there any known signaling pathways involved in this compound-induced cytotoxicity?

The specific signaling pathways for this compound-induced cytotoxicity are not well-elucidated in the currently available literature. However, drug-induced cytotoxicity often involves the induction of apoptosis. This can occur through the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins and involves the activation of caspase-9 and caspase-3, or the extrinsic (death receptor) pathway, which involves the activation of caspase-8 and caspase-3. It is plausible that off-target effects of this compound could trigger one or both of these pathways.

Troubleshooting Guides

Issue 1: High Cell Death Observed Even at Low this compound Concentrations

Possible Cause & Solution

  • Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound.

    • Recommendation: If possible, test the cytotoxicity of this compound on a panel of different cell lines to find a more resistant one that is still relevant to your research.

  • Incorrect Concentration Calculation: Errors in calculating the stock solution or dilutions can lead to unexpectedly high concentrations.

    • Recommendation: Double-check all calculations and ensure your pipetting is accurate. It is good practice to have another lab member verify your calculations.

  • Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, the solvent itself might be contributing to cytotoxicity, especially at higher concentrations.

    • Recommendation: Always include a solvent control in your experiments (cells treated with the same concentration of solvent used to deliver the drug). Aim to keep the final solvent concentration in your culture medium below 0.5%.

Issue 2: this compound Precipitates in the Cell Culture Medium

Possible Cause & Solution

  • Poor Solubility: this compound has limited solubility in aqueous solutions like cell culture media. Adding a concentrated stock solution (e.g., in DMSO) directly to the media can cause it to precipitate.[6][7]

    • Recommendation 1: After diluting the this compound stock solution into the media, gently vortex or pipette up and down to ensure it is well-mixed before adding to the cells.

    • Recommendation 2: Prepare intermediate dilutions of your this compound stock in culture media. For example, instead of adding 1 µL of a 10 mM stock directly to 1 mL of media, you could first dilute the stock 1:10 in media, and then add 10 µL of this intermediate dilution.

    • Recommendation 3: Slightly warming the cell culture medium to 37°C before adding the this compound stock can sometimes help with solubility.

Issue 3: Inconsistent Results in Cytotoxicity Assays (e.g., MTT Assay)

Possible Cause & Solution

  • Interference with the Assay: this compound, or its solvent, may interfere with the chemistry of the cytotoxicity assay. For example, compounds with reducing properties can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[8][9][10][11]

    • Recommendation 1: Run a cell-free control where you add this compound at your experimental concentrations to the assay reagent in media without cells. If you observe a color/signal change, it indicates interference.

    • Recommendation 2: Use an orthogonal cytotoxicity assay that relies on a different principle. For example, if you are using a metabolic assay like MTT, you could also perform a membrane integrity assay like the Lactate Dehydrogenase (LDH) release assay.

  • Variable Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.

    • Recommendation: Ensure you have a homogenous single-cell suspension before seeding and use a reliable method for cell counting.

Data Presentation

Cell LineAssay TypeIncubation Time (hours)CC50 (µM)Reference
Example: VeroMTT48Data to be determined[Your Experiment]
Example: A549LDH Release72Data to be determined[Your Experiment]
Example: Huh-7MTT48Data to be determined[Your Experiment]

Experimental Protocols

Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using the MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Your chosen cell line

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations to be tested. It is advisable to perform a wide range of concentrations initially (e.g., 0.1 µM to 1000 µM).

    • Include a "cells only" control (no treatment) and a "solvent control" (highest concentration of DMSO used).

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Mix thoroughly by pipetting up and down or by using a plate shaker.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (media only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the CC50 value.

Mandatory Visualizations

Experimental_Workflow_for_CC50_Determination cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_dilutions Prepare this compound dilutions treat_cells Treat cells with dilutions prepare_dilutions->treat_cells incubation_treatment Incubate for 24/48/72h treat_cells->incubation_treatment add_mtt Add MTT solution incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt add_solvent Add solubilization solvent incubation_mtt->add_solvent read_absorbance Read absorbance at 570 nm add_solvent->read_absorbance calculate_viability Calculate % cell viability plot_data Plot dose-response curve calculate_viability->plot_data determine_cc50 Determine CC50 plot_data->determine_cc50 Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 activation death_receptor->caspase8 caspase3 Caspase-3 activation caspase8->caspase3 This compound This compound (potential trigger) bcl2_family Bcl-2 Family (e.g., Bax, Bak) This compound->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Common causes of variability in Methisazone experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in experiments involving the antiviral agent Methisazone. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may lead to variability in your this compound experiments.

Question: Why am I observing inconsistent EC50 values for this compound in my in vitro assays?

Answer: Variability in EC50 values for this compound can arise from several factors. A common cause is the lack of standardized experimental conditions. Key parameters to control include:

  • Host Cell Line: Different cell lines can exhibit varying levels of susceptibility to viral infection and may metabolize this compound differently. It is crucial to use a consistent cell line and passage number throughout your experiments.

  • Multiplicity of Infection (MOI): The ratio of virus particles to cells can significantly impact the apparent efficacy of an antiviral.[1][2][3][4][5] High MOIs can overwhelm the drug's capacity to inhibit viral replication, leading to higher EC50 values. It is recommended to use a low, standardized MOI for all comparative assays.

  • Drug Formulation and Stability: this compound is poorly soluble in aqueous solutions. Inconsistent preparation of stock solutions can lead to variations in the effective drug concentration. Ensure complete solubilization in a suitable solvent like DMSO and be mindful of the stability of the stock solution, even when stored at low temperatures.[6][7]

  • Assay-to-Assay Variability: Minor differences in incubation times, temperature, and reagent concentrations can contribute to variability. Implementing strict quality control measures and running appropriate controls in every assay is essential for reproducible results.

Question: My in vivo experiments with this compound in mouse models are showing high variability in efficacy. What are the potential causes?

Answer: In vivo studies introduce a higher level of complexity, and several factors can contribute to experimental variability:

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of this compound can vary between individual animals.[8][9] Factors such as age, sex, and health status of the mice can influence the drug's pharmacokinetic profile.

  • Route of Administration: The method of drug delivery (e.g., oral gavage, intraperitoneal injection) can affect bioavailability and lead to variable drug exposure.[8] Ensure a consistent and precise administration technique.

  • Timing of Treatment: The therapeutic window for this compound is critical. The timing of the first dose relative to the time of infection can significantly impact the outcome. Delays in treatment can lead to reduced efficacy.

  • Viral Challenge Dose: The amount of virus used to infect the animals can influence the severity of the disease and the effectiveness of the treatment. A standardized viral challenge is necessary for reproducible results.

  • Host Immune Response: The immune status of the animals can play a role in clearing the viral infection. Factors that affect the immune system, such as stress or underlying health conditions, can introduce variability.[10]

Question: I am seeing evidence of viral resistance to this compound in my long-term cell culture experiments. How can I confirm this and what are the implications?

Answer: The development of drug resistance is a known phenomenon for many antiviral agents. To investigate potential this compound resistance:

  • Sequence the Viral Genome: Resistance to thiosemicarbazones like this compound can be associated with mutations in the viral genome.[11] Sequencing key viral genes, such as those encoding RNA polymerase subunits, from the suspected resistant virus and comparing it to the wild-type sequence can identify resistance-conferring mutations.

  • Phenotypic Assays: Perform dose-response assays comparing the susceptibility of the suspected resistant virus to the wild-type virus. A significant increase in the EC50 value for the suspected resistant strain would confirm phenotypic resistance.

  • Implications: The emergence of resistance can significantly impact the interpretation of your experimental results and has broader implications for the potential clinical use of the drug. Understanding the mechanisms of resistance is crucial for the development of new antiviral strategies.[12][13][14]

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is an antiviral agent that belongs to the thiosemicarbazone class of compounds. Its primary mechanism of action is the inhibition of mRNA and protein synthesis in poxviruses.[15] It is believed to interfere with the late stage of the viral replication cycle, preventing the assembly of mature, infectious virus particles.[15]

Which viruses is this compound active against?

Historically, this compound was developed and showed promise for the prophylaxis and treatment of smallpox, which is caused by the variola virus, a member of the orthopoxvirus genus.[16] It has also been shown to be active against other orthopoxviruses, such as vaccinia virus and monkeypox virus, in experimental settings.[17][18]

How should I prepare and store this compound for my experiments?

This compound is a solid that is sparingly soluble in water. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure the compound is fully dissolved. For storage, it is recommended to keep the stock solution at -20°C or -80°C to maintain its stability. Repeated freeze-thaw cycles should be avoided.

What are some key considerations for designing an in vitro antiviral assay for this compound?

When designing an in vitro assay, it is important to:

  • Select an appropriate cell line that is permissive to the virus you are studying.

  • Determine the cytotoxicity of this compound in your chosen cell line to ensure you are working with non-toxic concentrations.[19]

  • Optimize the multiplicity of infection (MOI) to achieve a reproducible level of infection.

  • Include appropriate controls , such as uninfected cells, virus-infected cells without treatment, and a positive control antiviral if available.

  • Choose a suitable assay endpoint to measure antiviral activity, such as plaque reduction, yield reduction, or reporter gene expression.

Quantitative Data Summary

ParameterVirus Strain(s)Cell Line(s)Value(s)Reference(s)
EC50 Vaccinia virusNot SpecifiedVaries with strain--INVALID-LINK--
In Vivo Efficacy Vaccinia virus (WR)BALB/c miceSignificant survival with single dose from -5 to +3 days post-infection[20]

Detailed Experimental Protocols

In Vitro Antiviral Assay: Plaque Reduction Assay

This protocol outlines a standard plaque reduction assay to determine the in vitro efficacy of this compound against vaccinia virus.

Materials:

  • Vero cells (or another suitable host cell line)

  • Vaccinia virus stock of known titer

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Methylcellulose

  • Crystal Violet staining solution

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Drug Preparation: Prepare a series of dilutions of this compound in DMEM from a concentrated stock solution in DMSO. The final DMSO concentration in all wells should be kept constant and non-toxic to the cells (typically ≤0.5%).

  • Virus Dilution: Dilute the vaccinia virus stock in DMEM to a concentration that will produce approximately 50-100 plaques per well.

  • Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with the diluted virus. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: After the incubation period, remove the virus inoculum and overlay the cells with DMEM containing 2% FBS, antibiotics, and the various concentrations of this compound. Also include a virus control (no drug) and a cell control (no virus, no drug).

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 48-72 hours, or until plaques are visible.

  • Staining: Remove the overlay and stain the cells with Crystal Violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration compared to the virus control. Determine the EC50 value, which is the concentration of this compound that inhibits plaque formation by 50%.

In Vivo Antiviral Assay: Mouse Model of Vaccinia Virus Infection

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of vaccinia virus infection.

Materials:

  • BALB/c mice (or another appropriate strain)

  • Vaccinia virus stock

  • This compound

  • Vehicle for drug administration (e.g., PBS with a solubilizing agent)

  • Anesthesia (if required for the route of infection)

  • Calipers for lesion measurement

Procedure:

  • Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

  • Infection: Infect the mice with a predetermined lethal or sublethal dose of vaccinia virus. The route of infection can be intranasal, intraperitoneal, or intradermal, depending on the experimental goals.[21]

  • Treatment Groups: Randomly assign the mice to different treatment groups:

    • Vehicle control (placebo)

    • This compound treatment group(s) at various dosages

  • Drug Administration: Administer this compound or the vehicle to the mice according to the predetermined dosing schedule (e.g., once or twice daily) and route (e.g., oral gavage, intraperitoneal injection). Treatment can be initiated before or after viral infection.

  • Monitoring: Monitor the mice daily for signs of illness, including weight loss, ruffled fur, and lethargy. If the infection route produces skin lesions, measure the lesion size daily using calipers.

  • Endpoint: The primary endpoint is typically survival. The experiment may also be terminated at a specific time point to collect tissues for virological or immunological analysis.

  • Data Analysis: Analyze the survival data using Kaplan-Meier survival curves and log-rank tests. Compare body weight changes and lesion scores between the different treatment groups.

Visualizations

Poxvirus_Late_Transcription_Inhibition cluster_virus Poxvirus Replication Cycle Early_Transcription Early Gene Transcription DNA_Replication Viral DNA Replication Early_Transcription->DNA_Replication Intermediate_Transcription Intermediate Gene Transcription DNA_Replication->Intermediate_Transcription Late_Transcription Late Gene Transcription Intermediate_Transcription->Late_Transcription Protein_Synthesis Late Protein Synthesis Late_Transcription->Protein_Synthesis Virion_Assembly Virion Assembly Protein_Synthesis->Virion_Assembly Mature_Virion Mature Virion Virion_Assembly->Mature_Virion This compound This compound This compound->Inhibition Inhibition->Late_Transcription

Caption: Mechanism of this compound action on the poxvirus replication cycle.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay Cell_Culture 1. Host Cell Culture Virus_Infection 2. Virus Infection (Control MOI) Cell_Culture->Virus_Infection Drug_Treatment 3. This compound Treatment Virus_Infection->Drug_Treatment Incubation 4. Incubation Drug_Treatment->Incubation Data_Collection 5. Data Collection (e.g., Plaque Assay) Incubation->Data_Collection Analysis 6. EC50 Determination Data_Collection->Analysis Animal_Model 1. Animal Model Preparation Virus_Challenge 2. Virus Challenge Animal_Model->Virus_Challenge Drug_Administration 3. This compound Administration Virus_Challenge->Drug_Administration Monitoring 4. Monitoring (Survival, Symptoms) Drug_Administration->Monitoring Endpoint_Analysis 5. Endpoint Analysis Monitoring->Endpoint_Analysis Efficacy_Evaluation 6. Efficacy Evaluation Endpoint_Analysis->Efficacy_Evaluation

Caption: General experimental workflows for in vitro and in vivo this compound studies.

References

Troubleshooting inconsistent results in Methisazone antiviral assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methisazone antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and refine their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an antiviral agent, specifically a thiosemicarbazone, that primarily acts against poxviruses.[1] Its mechanism of action involves the inhibition of viral mRNA and protein synthesis, which in turn prevents the assembly of mature virus particles.[1][2]

Q2: My this compound compound is not dissolving properly in my cell culture medium. What should I do?

This compound has low aqueous solubility. For in vitro assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO. One supplier suggests a solubility of up to 100 mg/mL in DMSO with the aid of ultrasonication. When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. It is crucial to ensure the final concentration of DMSO in the assay is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity. Perform serial dilutions to minimize precipitation.

Q3: I am observing lower than expected antiviral activity in my assays containing serum. Why might this be happening?

Thiosemicarbazone derivatives, the class of compounds this compound belongs to, have been shown to bind to serum albumin.[3][4][5][6] This binding can reduce the effective concentration of free this compound available to exert its antiviral effect, leading to apparently lower potency in the presence of serum.

Q4: Can the color of this compound interfere with my assay readout?

Yes, if you are using a colorimetric assay that relies on measuring absorbance at a specific wavelength, the inherent color of your compound could interfere with the results. It is advisable to run a control plate with the compound at various concentrations in the absence of cells or virus to quantify any background absorbance. If significant interference is observed, consider using an alternative assay method, such as a plaque reduction assay with crystal violet staining or a fluorescent reporter-based assay.

Troubleshooting Guide for Inconsistent Assay Results

IssuePotential CauseRecommended Solution
High variability between replicate wells Compound Precipitation: this compound's low aqueous solubility can lead to precipitation in the aqueous environment of the cell culture medium, resulting in uneven drug distribution.- Ensure the DMSO stock solution is fully dissolved before use. - Perform serial dilutions of the DMSO stock in pre-warmed medium to prepare working concentrations. - Visually inspect wells for any signs of precipitation before and during the assay. - Reduce the final concentration of this compound if precipitation persists.
Incomplete Cell Monolayer: An uneven cell monolayer can lead to variability in viral plaque formation or cell viability readouts.- Optimize cell seeding density to ensure a confluent monolayer at the time of infection. - Ensure even distribution of cells when seeding by gently rocking the plate.
No antiviral activity observed Compound Instability: this compound may degrade under certain storage or experimental conditions (e.g., prolonged incubation at 37°C, exposure to light).- Prepare fresh working solutions from a frozen DMSO stock for each experiment. - Aliquot DMSO stock solutions to avoid repeated freeze-thaw cycles. - Store stock solutions at -20°C or -80°C in the dark.
Serum Protein Binding: As noted in the FAQs, binding to serum proteins can reduce the effective concentration of this compound.- If possible, perform initial screens in serum-free or low-serum conditions. - If serum is required, consider increasing the concentration of this compound to compensate for binding, while carefully monitoring for cytotoxicity.
Inconsistent plaque size or morphology Suboptimal Overlay Concentration: The concentration of the semi-solid overlay (e.g., agarose, methylcellulose) can affect plaque development.- Titrate the concentration of the overlay medium to find the optimal consistency that allows for clear plaque formation without being toxic to the cells.
Movement of Plates: Disturbing the plates before the overlay has fully solidified can lead to smeared or indistinct plaques.- Allow plates to sit undisturbed on a level surface until the overlay has completely solidified.
High background in cytotoxicity assays Compound Interference: this compound may have intrinsic properties that interfere with the assay chemistry (e.g., absorbance in a colorimetric assay).- Run parallel controls with the compound in cell-free wells to measure background signal. - Consider using an orthogonal cytotoxicity assay that relies on a different detection method (e.g., measure membrane integrity via LDH release instead of metabolic activity with MTT).
DMSO Toxicity: High concentrations of DMSO can be toxic to cells.- Ensure the final DMSO concentration in all wells, including controls, is below 0.5% and is consistent across all experimental conditions.

Data Presentation

In Vitro Efficacy of this compound Against Vaccinia Virus Strains
Vaccinia Virus StrainEC₅₀ (µM)
Copenhagen3.3
WR0.06
NYC0.3
Elstree0.5
IHD0.12 & 0.11
Data sourced from MedchemExpress product information.

Experimental Protocols

Protocol 1: Plaque Reduction Assay for this compound

This protocol is a generalized procedure and should be optimized for the specific virus and cell line being used.

  • Cell Seeding:

    • Seed a 24-well plate with a suitable host cell line (e.g., Vero cells) at a density that will result in a confluent monolayer on the day of infection.

    • Incubate overnight at 37°C with 5% CO₂.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • On the day of the experiment, perform serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.5%.

  • Infection:

    • Aspirate the growth medium from the cell monolayers.

    • Wash the monolayers gently with phosphate-buffered saline (PBS).

    • Infect the cells with a dilution of virus that will produce 50-100 plaques per well.

    • Incubate for 1-2 hours at 37°C, rocking the plates every 15-20 minutes to ensure even virus distribution.

  • Treatment and Overlay:

    • Following the incubation period, remove the virus inoculum.

    • Add the prepared this compound dilutions to the respective wells.

    • Overlay the cells with a semi-solid medium (e.g., 1.2% methylcellulose or 0.6% agarose in medium).

    • Allow the overlay to solidify at room temperature before returning the plates to the incubator.

  • Incubation and Staining:

    • Incubate the plates at 37°C with 5% CO₂ for a duration appropriate for plaque development (typically 2-5 days).

    • After incubation, fix the cells (e.g., with 10% formalin).

    • Remove the overlay and stain the cell monolayer with a solution of crystal violet.

    • Gently wash the plates with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control.

    • Determine the EC₅₀ value (the concentration of the compound that inhibits plaque formation by 50%).

Protocol 2: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at an optimized density.

    • Incubate overnight at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium as described above.

    • Remove the old medium from the cells and add the compound dilutions. Include a "cells only" control and a "vehicle control" (medium with the highest concentration of DMSO used).

    • Incubate for the same duration as the antiviral assay.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the CC₅₀ value (the concentration of the compound that reduces cell viability by 50%).

Visualizations

Methisazone_MOA cluster_virus Poxvirus Replication Cycle Viral_Entry 1. Viral Entry Uncoating 2. Uncoating Viral_Entry->Uncoating Early_Transcription 3. Early Transcription (Viral mRNA Synthesis) Uncoating->Early_Transcription Protein_Synthesis 4. Early Protein Synthesis Early_Transcription->Protein_Synthesis DNA_Replication 5. DNA Replication Protein_Synthesis->DNA_Replication Late_Transcription 6. Late Transcription DNA_Replication->Late_Transcription Late_Protein_Synthesis 7. Late Protein Synthesis Late_Transcription->Late_Protein_Synthesis Assembly 8. Virion Assembly Late_Protein_Synthesis->Assembly Release 9. Virus Release Assembly->Release This compound This compound This compound->Early_Transcription Inhibits This compound->Late_Protein_Synthesis Inhibits

Caption: Mechanism of action of this compound in the poxvirus replication cycle.

Troubleshooting_Workflow cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_analysis Data Analysis Issues Start Inconsistent Results Check_Compound Check Compound Preparation Start->Check_Compound Check_Assay_Setup Review Assay Setup Start->Check_Assay_Setup Check_Data_Analysis Verify Data Analysis Start->Check_Data_Analysis Solubility Solubility/Precipitation Check_Compound->Solubility Stability Stability/Degradation Check_Compound->Stability Purity Purity/Identity Check_Compound->Purity Cell_Health Cell Health/Confluency Check_Assay_Setup->Cell_Health Virus_Titer Virus Titer/MOI Check_Assay_Setup->Virus_Titer Reagents Reagent Quality Check_Assay_Setup->Reagents Incubation Incubation Times/Conditions Check_Assay_Setup->Incubation Calculations Incorrect Calculations Check_Data_Analysis->Calculations Controls Inappropriate Controls Check_Data_Analysis->Controls End Consistent Results

Caption: Logical workflow for troubleshooting inconsistent antiviral assay results.

References

Methisazone Stability and Degradation in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a general technical support guide on the stability and degradation of methisazone in aqueous solutions. Due to a lack of publicly available, specific stability data for this compound, the information presented is based on the general principles of pharmaceutical forced degradation studies and the known chemical properties of its constituent moieties, thiosemicarbazone and isatin. The provided protocols and potential degradation pathways are illustrative and should be adapted and validated for specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected stability challenges when working with this compound in aqueous solutions?

Based on its chemical structure, which includes a thiosemicarbazone and an isatin moiety, this compound may be susceptible to degradation under several conditions:

  • Hydrolysis: The thiosemicarbazone linkage could be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of N-methylisatin and thiosemicarbazide.

  • Oxidation: The isatin ring system and the sulfur atom in the thiosemicarbazone group are potential sites for oxidation.[1]

  • Photodegradation: Aromatic and conjugated systems, such as those present in this compound, can be sensitive to light, potentially leading to photodegradation. Some thiosemicarbazone derivatives are known to be light-sensitive.[2]

Q2: I am observing a rapid loss of this compound concentration in my aqueous formulation. What could be the cause?

Rapid degradation could be due to several factors:

  • pH of the solution: Extreme pH values can catalyze hydrolysis. Ensure the pH of your solution is controlled and appropriate for stability.

  • Presence of oxidizing agents: Trace metals or peroxides in your excipients or solvent can promote oxidative degradation.

  • Exposure to light: If your solution is not protected from light, photodegradation may be occurring.

  • Temperature: Elevated temperatures can accelerate both hydrolysis and oxidation.

Q3: Are there any known degradation products of this compound in aqueous solutions?

While specific degradation products of this compound have not been extensively reported in the literature, based on its structure, potential degradation products could include:

  • N-methylisatin and Thiosemicarbazide: Resulting from the hydrolysis of the thiosemicarbazone bond.

  • Oxidized derivatives: Products of oxidation at the isatin ring or the sulfur atom.

Q4: What analytical techniques are suitable for monitoring this compound stability?

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for separating the parent drug from its degradation products.[3] The method should be validated to ensure it is specific, accurate, and precise for quantifying this compound in the presence of its potential degradants.

Troubleshooting Guides

Issue 1: Inconsistent results in stability studies.
Possible Cause Troubleshooting Step
Variable pH of the solution Strictly control and monitor the pH of the aqueous solution throughout the experiment. Use appropriate buffer systems.
Inconsistent temperature control Ensure the stability chamber or water bath maintains a constant and uniform temperature.
Light exposure variability Protect all samples from light using amber vials or by conducting experiments in a dark room, unless photostability is being intentionally studied.
Contamination of reagents or glassware Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned to remove any trace contaminants that could act as catalysts.
Issue 2: Unexpected peaks appearing in the chromatogram.
Possible Cause Troubleshooting Step
Degradation of this compound This is the expected outcome of a forced degradation study. Proceed with the identification and characterization of the new peaks.
Impurity from excipients Analyze a placebo formulation (all components except this compound) under the same stress conditions to identify any peaks originating from the excipients.
Contamination from the analytical system Run a blank injection (mobile phase only) to check for any system-related peaks.

Experimental Protocols

The following are generalized protocols for forced degradation studies based on ICH guidelines.[4] These should be optimized for your specific formulation.

Table 1: Typical Stress Conditions for Forced Degradation Studies

Stress ConditionTypical Parameters
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Neutral Hydrolysis Water at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Photodegradation Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Thermal Degradation 70°C for 48 hours (in solid state and in solution)
Detailed Methodology: Acid Hydrolysis Study
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution of known concentration.

  • Stress Condition: Add a known volume of the stock solution to a volumetric flask and make up the volume with 0.1 M HCl to achieve the desired final concentration of this compound.

  • Incubation: Place the flask in a constant temperature bath at 60°C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn sample with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Introduce to Stress Conditions base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base Introduce to Stress Conditions oxid Oxidation (e.g., 3% H2O2, RT) prep->oxid Introduce to Stress Conditions photo Photodegradation (ICH Q1B) prep->photo Introduce to Stress Conditions thermal Thermal Stress (e.g., 70°C) prep->thermal Introduce to Stress Conditions sampling Sampling at Time Points acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling neutralize Neutralization (for Acid/Base) sampling->neutralize If applicable hplc HPLC Analysis sampling->hplc neutralize->hplc data Data Interpretation hplc->data Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound C₁₀H₁₀N₄OS n_methylisatin N-methylisatin C₉H₇NO₂ This compound->n_methylisatin Acid/Base thiosemicarbazide Thiosemicarbazide CH₅N₃S This compound->thiosemicarbazide Acid/Base oxidized_isatin Oxidized Isatin Ring Products This compound->oxidized_isatin Oxidizing Agent sulfoxide This compound Sulfoxide This compound->sulfoxide Oxidizing Agent photoproducts Various Photoproducts This compound->photoproducts UV/Vis Light

References

Technical Support Center: Managing Methisazone-Induced Nausea in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering methisazone-induced nausea in animal studies. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause nausea?

This compound is an antiviral agent belonging to the thiosemicarbazone class of drugs. It functions by inhibiting the synthesis of viral mRNA and proteins.[1] A common side effect associated with this compound is gastrointestinal discomfort, including nausea.[2] While the precise signaling pathway for this compound-induced nausea is not fully elucidated, it is hypothesized to involve the stimulation of central and peripheral pathways that regulate emesis.

Q2: How can nausea be assessed in animal models that do not vomit, such as rats?

Rats lack the physiological ability to vomit. Therefore, a behavior known as "pica" is widely used as a surrogate indicator of nausea and emesis. Pica is the consumption of non-nutritive substances, such as kaolin (a type of clay). An increase in kaolin consumption following the administration of a substance is correlated with the nauseating effects of that substance.

Q3: What are the key neural pathways implicated in drug-induced nausea?

Drug-induced nausea is primarily mediated by two key pathways that converge on the vomiting center in the brainstem:

  • Central Pathway: The chemoreceptor trigger zone (CTZ) in the area postrema of the brainstem is a key site for detecting emetic substances in the blood. The CTZ is rich in dopamine D2 and serotonin 5-HT3 receptors. Activation of these receptors by drugs or their metabolites triggers downstream signaling to the nucleus of the solitary tract (NTS) and the vomiting center.

  • Peripheral Pathway: The gastrointestinal (GI) tract plays a crucial role in initiating the emetic reflex. Enterochromaffin cells in the gut mucosa release serotonin (5-HT) in response to noxious stimuli, including certain drugs. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the NTS.

Troubleshooting Guide

Issue: Significant variability in pica behavior is observed between animals in the same treatment group.

  • Possible Cause 1: Acclimation Period. Animals may not be sufficiently acclimated to the housing conditions, diet, and presence of kaolin.

    • Solution: Ensure a minimum acclimation period of one week where animals have free access to food, water, and kaolin before the start of the experiment. Monitor baseline kaolin intake to ensure stability before drug administration.

  • Possible Cause 2: Stress. External stressors such as noise, handling, or changes in light cycles can influence feeding behavior and kaolin consumption.

    • Solution: Maintain a consistent and controlled environment. Handle animals gently and consistently. Consider using red light for observations during the dark cycle to minimize disturbance.

Issue: The chosen anti-emetic agent is not effectively reducing this compound-induced pica.

  • Possible Cause 1: Incorrect Dosage. The dosage of the anti-emetic may be too low to counteract the effects of this compound.

    • Solution: Conduct a dose-response study for the anti-emetic in the context of your this compound dose. Consult literature for effective dose ranges of the selected anti-emetic in your animal model.

  • Possible Cause 2: Inappropriate Mechanism of Action. The chosen anti-emetic may not target the primary pathway through which this compound is inducing nausea.

    • Solution: Consider the involvement of both dopamine and serotonin pathways. If a 5-HT3 receptor antagonist is ineffective, a dopamine D2 receptor antagonist, or a combination of the two, may be more effective.

  • Possible Cause 3: Timing of Administration. The anti-emetic may not be administered at the optimal time to prevent the onset of nausea.

    • Solution: Administer the anti-emetic prior to this compound administration. The optimal pre-treatment time may vary depending on the pharmacokinetic profile of the anti-emetic. A typical starting point is 30-60 minutes prior to the administration of the emetogenic agent.

Quantitative Data Summary

Due to a lack of specific preclinical studies quantifying the efficacy of anti-emetics against this compound-induced nausea, the following table presents hypothetical data based on typical results seen in pica studies with other emetogenic compounds. This table is for illustrative purposes to guide experimental design.

Table 1: Hypothetical Efficacy of Anti-Emetic Agents on this compound-Induced Pica in Rats

Treatment GroupThis compound Dose (mg/kg, i.p.)Anti-Emetic AgentAnti-Emetic Dose (mg/kg, s.c.)Mean Kaolin Intake (g) over 24h (± SEM)Percent Reduction in Pica vs. Vehicle
Vehicle Control0 (Saline)None-0.5 ± 0.1-
This compound50Vehicle-5.2 ± 0.80%
This compound + Ondansetron50Ondansetron1.02.8 ± 0.546%
This compound + Metoclopramide50Metoclopramide2.53.1 ± 0.640%
This compound + Combination50Ondansetron + Metoclopramide1.0 + 2.51.5 ± 0.371%

Experimental Protocols

Key Experiment: Assessing the Efficacy of Anti-Emetics on this compound-Induced Pica in Rats

Objective: To determine the effectiveness of a 5-HT3 receptor antagonist (Ondansetron) and a D2 receptor antagonist (Metoclopramide) in reducing this compound-induced pica in rats.

Materials:

  • Male Wistar rats (250-300g)

  • This compound

  • Ondansetron hydrochloride

  • Metoclopramide hydrochloride

  • Sterile saline (0.9% NaCl)

  • Kaolin powder

  • Standard rat chow and water

  • Metabolic cages equipped for separate measurement of food and kaolin intake

Methodology:

  • Acclimation: House rats individually in metabolic cages for 7 days prior to the experiment. Provide ad libitum access to standard chow, water, and a pre-weighed amount of kaolin. Replace and weigh the chow and kaolin daily to establish baseline intake.

  • Group Allocation: Assign animals to treatment groups (n=8-10 per group) based on their baseline kaolin intake to ensure even distribution.

  • Drug Preparation: Dissolve this compound, ondansetron, and metoclopramide in sterile saline to the desired concentrations.

  • Dosing Procedure:

    • On the day of the experiment, withhold food 2 hours prior to dosing.

    • Administer the anti-emetic (ondansetron or metoclopramide) or saline vehicle via subcutaneous (s.c.) injection.

    • 30 minutes after the anti-emetic administration, administer this compound or saline vehicle via intraperitoneal (i.p.) injection.

  • Data Collection:

    • Immediately after this compound administration, return pre-weighed food and kaolin to the cages.

    • Measure the amount of kaolin and food consumed at 2, 4, 8, and 24 hours post-dosing.

    • Monitor animals for any other signs of distress or adverse effects.

  • Data Analysis:

    • Calculate the cumulative kaolin intake for each animal at each time point.

    • Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare kaolin consumption between the this compound-only group and the anti-emetic treatment groups. A p-value of <0.05 is typically considered statistically significant.

Visualizations

Caption: Hypothesized signaling pathways of this compound-induced nausea.

G cluster_workflow Experimental Workflow Acclimation 1. Acclimation (7 days) - Baseline kaolin intake Grouping 2. Group Allocation - Based on baseline intake Acclimation->Grouping Pretreatment 3. Anti-Emetic Pre-treatment (s.c.) - 30 min prior Grouping->Pretreatment Induction 4. This compound Administration (i.p.) Pretreatment->Induction Measurement 5. Pica Measurement - 2, 4, 8, 24 hours Induction->Measurement Analysis 6. Data Analysis - ANOVA Measurement->Analysis

Caption: Workflow for assessing anti-emetic efficacy in a pica model.

G cluster_troubleshooting Troubleshooting Logic Start High Variability in Pica? Check_Acclimation Sufficient Acclimation? Start->Check_Acclimation Yes Check_Stress Controlled Environment? Check_Acclimation->Check_Stress Yes Solution_Acclimation Action: Extend Acclimation Period Check_Acclimation->Solution_Acclimation No Solution_Stress Action: Minimize External Stressors Check_Stress->Solution_Stress No

Caption: Troubleshooting logic for high pica variability.

References

Technical Support Center: Methisazone Off-Target Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Methisazone in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an antiviral agent belonging to the thiosemicarbazone class of compounds. Its primary mechanism of action is the inhibition of viral mRNA and protein synthesis, which is particularly effective against poxviruses.[1] This inhibition ultimately halts viral replication.

Q2: What are the known or suspected off-target effects of this compound in cell culture?

While direct studies on this compound's off-target effects are limited, its chemical class, thiosemicarbazones, are known to exert several off-target effects that may be relevant. These include:

  • Metal Ion Chelation: Thiosemicarbazones can bind to and sequester intracellular metal ions, which are essential cofactors for numerous enzymes. This can disrupt various cellular processes.

  • Induction of Oxidative Stress: These compounds can lead to an imbalance in the cellular redox state, increasing the levels of reactive oxygen species (ROS) and causing oxidative damage to proteins, lipids, and DNA.

  • Induction of Apoptosis: By inducing cellular stress, thiosemicarbazones can trigger programmed cell death, or apoptosis.

  • Immunosuppressive and Hematopoietic Effects: Some in vivo studies in mice have suggested that this compound may have suppressive effects on the immune and hematopoietic systems.

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining reliable experimental results. Here are some strategies:

  • Dose-Response Optimization: Use the lowest effective concentration of this compound that still provides the desired antiviral activity. A thorough dose-response study is essential to determine the optimal concentration for your specific cell line and virus.

  • Use of Appropriate Controls: Always include untreated and vehicle-treated (e.g., DMSO) control groups in your experiments to differentiate between the effects of the drug and the solvent.

  • Monitor Cell Viability: Regularly assess cell viability using methods like the MTT assay to ensure that the observed antiviral effects are not due to general cytotoxicity.

  • Consider Alternative Antivirals: If off-target effects are a significant concern, consider using alternative antiviral agents with a more specific mechanism of action, such as Cidofovir or Tecovirimat.[2][3][4]

Q4: Are there any known alternatives to this compound for in vitro poxvirus research?

Yes, several alternatives with different mechanisms of action are available:

  • Cidofovir: A nucleotide analog that inhibits viral DNA polymerase. It has shown potent in vitro activity against a broad range of orthopoxviruses.[1][2]

  • Tecovirimat (ST-246): An inhibitor of the viral F13L protein, which is essential for the formation of the viral envelope. It is effective at nanomolar concentrations against monkeypox virus in cell culture.[3][4]

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed in uninfected control cells treated with this compound.
Possible Cause Troubleshooting Step
Concentration is too high Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50). Use a concentration well below the CC50 for your antiviral assays.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cell line.
Cell line sensitivity Different cell lines can have varying sensitivities to this compound. Consider testing your experimental conditions in a different, less sensitive cell line if possible.
Problem 2: Inconsistent antiviral activity of this compound across experiments.
Possible Cause Troubleshooting Step
Drug degradation Prepare fresh stock solutions of this compound for each experiment. Store the stock solution according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light.
Variability in cell health Ensure that cells are in the logarithmic growth phase and have high viability at the time of the experiment. Passage number can also affect cell behavior, so use cells within a consistent passage range.
Inaccurate virus titration Re-titer your viral stock to ensure a consistent multiplicity of infection (MOI) is used in each experiment.

Data Presentation

The following table summarizes the in vitro antiviral activity of this compound against various poxviruses.

Compound Virus Cell Line IC50 (µg/mL) Reference
This compoundVariola major, Variola minor, Monkeypox, Vaccinia, CowpoxVero, LLC-MK2469 (mean)[1][2]

IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only and medium-only controls.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using non-linear regression analysis.

Oxidative Stress Assay (ROS Detection)

This protocol measures the generation of reactive oxygen species (ROS) upon treatment with this compound.

Materials:

  • Cell line of interest cultured on glass coverslips or in a 96-well plate

  • This compound

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe

  • H2O2 (positive control)

  • Fluorescence microscope or plate reader

Procedure:

  • Treat cells with the desired concentration of this compound for the desired time. Include untreated and positive controls (H2O2).

  • Wash the cells with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • Immediately analyze the fluorescence intensity using a fluorescence microscope or a plate reader (excitation ~485 nm, emission ~530 nm).

Apoptosis Assay (Annexin V Staining)

This protocol detects apoptosis in cells treated with this compound.

Materials:

  • Cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Visualizations

Experimental Workflow for Assessing Off-Target Effects

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis CellCulture Cell Culture Cytotoxicity Cytotoxicity Assay (MTT) CellCulture->Cytotoxicity Antiviral Antiviral Assay (e.g., CPE Reduction) CellCulture->Antiviral OffTarget Off-Target Assays (ROS, Apoptosis) CellCulture->OffTarget DrugPrep This compound Preparation DrugPrep->Cytotoxicity DrugPrep->Antiviral DrugPrep->OffTarget CC50 Determine CC50 Cytotoxicity->CC50 IC50 Determine IC50 Antiviral->IC50 OffTargetAnalysis Analyze Off-Target Effects OffTarget->OffTargetAnalysis Conclusion Conclusion & Optimization CC50->Conclusion IC50->Conclusion OffTargetAnalysis->Conclusion

Caption: Workflow for evaluating the off-target effects of this compound.

Potential Off-Target Signaling Pathway of Thiosemicarbazones

G cluster_cellular Cellular Effects cluster_downstream Downstream Consequences This compound This compound (Thiosemicarbazone) MetalChelation Metal Ion Chelation This compound->MetalChelation ROS Increased ROS This compound->ROS MitoDysfunction Mitochondrial Dysfunction MetalChelation->MitoDysfunction OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis MitoDysfunction->Apoptosis G Start High Cytotoxicity Observed CheckConc Is concentration optimized? Start->CheckConc CheckSolvent Is solvent concentration non-toxic? CheckConc->CheckSolvent Yes RerunDoseResponse Perform Dose-Response (CC50) CheckConc->RerunDoseResponse No CheckCellLine Is the cell line particularly sensitive? CheckSolvent->CheckCellLine Yes LowerSolvent Lower Solvent Concentration CheckSolvent->LowerSolvent No End Problem Resolved CheckCellLine->End No SwitchCellLine Consider Different Cell Line CheckCellLine->SwitchCellLine Yes RerunDoseResponse->CheckConc LowerSolvent->CheckSolvent SwitchCellLine->End

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Methisazone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Published research specifically detailing the enhancement of Methisazone's in vivo bioavailability is limited. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles and common techniques for improving the bioavailability of poorly water-soluble drugs. These methodologies are presented as a starting point for researchers and will require adaptation and optimization for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor in vivo bioavailability of this compound?

Based on its chemical structure as a thiosemicarbazone derivative, this compound is presumed to have low aqueous solubility, which is a primary reason for poor oral bioavailability.[1][2] Limited information is available on its absorption and metabolism, but factors such as poor dissolution in gastrointestinal fluids and potential first-pass metabolism could also contribute.[1]

Q2: What are the primary formulation strategies to consider for improving this compound bioavailability?

For a poorly soluble compound like this compound, the main strategies focus on increasing its solubility and dissolution rate. These include:

  • Particle Size Reduction: Increasing the surface area of the drug powder.

  • Solid Dispersions: Dispersing this compound in a polymer matrix.

  • Lipid-Based Formulations: Dissolving this compound in oils, surfactants, and co-solvents.

  • Complexation: Using agents like cyclodextrins to encapsulate the drug molecule.

  • Nanoparticle Formulations: Creating nano-sized drug particles to enhance absorption.

Q3: Are there any known signaling pathways affected by this compound that could influence its absorption or metabolism?

Currently, there is no publicly available research that delineates specific signaling pathways involved in the absorption and metabolism of this compound. Its primary mechanism of action is the inhibition of mRNA and protein synthesis in poxviruses.[1]

Troubleshooting Guides

Issue 1: Low and Variable Oral Absorption in Preclinical Animal Studies
Possible Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility and slow dissolution rate. Develop a solid dispersion formulation of this compound.Increased dissolution rate and higher plasma concentrations (AUC and Cmax).
Low permeability across the intestinal epithelium. Formulate this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS).Improved drug solubilization in the GI tract and enhanced permeation.
Rapid metabolism in the gut wall or liver (first-pass effect). Investigate the metabolic profile of this compound. If significant metabolism is confirmed, consider co-administration with a metabolic inhibitor (in research settings) or prodrug strategies.Increased systemic exposure to the active form of this compound.
Issue 2: Drug Precipitation in the Gastrointestinal Tract upon Dilution
Possible Cause Troubleshooting Step Expected Outcome
Supersaturation of the drug from an enabling formulation followed by rapid precipitation. Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation.Maintenance of a supersaturated state for a longer duration, allowing for greater absorption.
pH-dependent solubility leading to precipitation as the drug transits from the stomach to the intestine. Develop a pH-independent formulation, such as an amorphous solid dispersion in a suitable polymer.Consistent drug release and solubility across different pH environments of the GI tract.

Quantitative Data Summary

As there is a lack of specific quantitative data for this compound bioavailability enhancement, the following table illustrates the type of data researchers should aim to collect when evaluating different formulations. Data is hypothetical for illustrative purposes.

Table 1: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Administration, 20 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
This compound (Micronized Powder) 150 ± 354.0 ± 1.0980 ± 210100 (Reference)
Solid Dispersion (1:5 Drug:PVP K30) 480 ± 902.5 ± 0.53100 ± 450316
Nano-suspension (200 nm) 620 ± 1102.0 ± 0.54250 ± 580434
SEDDS Formulation 750 ± 1301.5 ± 0.55100 ± 620520

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane.

  • Procedure:

    • Dissolve this compound and PVP K30 (e.g., in a 1:5 w/w ratio) in a minimal amount of dichloromethane with stirring until a clear solution is obtained.

    • Remove the solvent using a rotary evaporator at 40°C under reduced pressure.

    • Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

    • Grind the dried solid dispersion into a fine powder using a mortar and pestle.

    • Store the solid dispersion in a desiccator until further use.

    • Characterize the solid dispersion for drug content, dissolution profile, and solid-state properties (e.g., using DSC and XRD to confirm amorphous nature).

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: USP Dissolution Apparatus II (Paddle).

  • Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for 2 hours, followed by a switch to simulated intestinal fluid (pH 6.8).

  • Procedure:

    • Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

    • Set the paddle speed to 75 RPM.

    • Add a quantity of the this compound formulation equivalent to a specific dose into each dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 360, 480 minutes).

    • Replace the withdrawn volume with fresh dissolution medium.

    • Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation micronization Micronization dissolution Dissolution Testing micronization->dissolution solid_dispersion Solid Dispersion solid_dispersion->dissolution nanosuspension Nanosuspension nanosuspension->dissolution sedds SEDDS sedds->dissolution permeability Permeability Assay (e.g., Caco-2) dissolution->permeability pk_study Pharmacokinetic Study (Animal Model) permeability->pk_study bioavailability Bioavailability Calculation pk_study->bioavailability

Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of this compound.

logical_relationship PoorSolubility Poor Aqueous Solubility of this compound SlowDissolution Slow Dissolution Rate PoorSolubility->SlowDissolution PoorBioavailability Poor In Vivo Bioavailability SlowDissolution->PoorBioavailability LowPermeability Low Permeability LowPermeability->PoorBioavailability FormulationStrategies Formulation Strategies (e.g., Solid Dispersion, Nanoparticles, SEDDS) ImprovedSolubility Increased Solubility & Dissolution FormulationStrategies->ImprovedSolubility EnhancedAbsorption Enhanced Absorption ImprovedSolubility->EnhancedAbsorption ImprovedBioavailability Improved In Vivo Bioavailability EnhancedAbsorption->ImprovedBioavailability

Caption: Logical relationship between the challenges and solutions for this compound's bioavailability.

References

Methisazone and Cellular Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Methisazone in cellular assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential compound-specific interference and ensure the accuracy and reliability of your experimental results. While this compound is a well-established antiviral compound, its chemical properties, like those of many small molecules, may present challenges in certain assay formats.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an antiviral agent that primarily targets poxviruses. Its mechanism of action involves the inhibition of viral mRNA and protein synthesis, which is crucial for viral replication and the assembly of new virus particles.[1][2]

Q2: Are there any known interferences of this compound with common cellular assays?

A2: While there is limited direct literature documenting specific instances of this compound interference, its chemical structure as a thiosemicarbazone suggests potential for certain types of assay artifacts. Thiosemicarbazones are known to chelate metal ions and can possess redox activity, which may interfere with assays that rely on metal-dependent enzymes or redox-sensitive dyes. It is therefore prudent to implement rigorous controls in your experiments.

Q3: At what concentrations is this compound typically active, and could this contribute to off-target effects?

A3: this compound has been shown to be effective against various poxviruses in the low micromolar range. As with any bioactive compound, at higher concentrations, the risk of off-target effects and non-specific assay interference increases. It is recommended to perform dose-response studies to determine the optimal concentration for your experiments and to be cautious when interpreting data obtained at high concentrations.

Q4: Can this compound's color interfere with colorimetric or fluorescent assays?

A4: The potential for colorimetric or fluorescent interference from this compound itself has not been extensively reported. However, it is a common source of interference for many compounds. It is essential to run appropriate controls, such as a cell-free assay containing only the compound and assay reagents, to rule out any intrinsic absorbance or fluorescence of this compound at the wavelengths used in your assay.

Troubleshooting Guide

This guide addresses potential issues you may encounter when using this compound in cellular assays, with a focus on viability, cytotoxicity, and reporter gene assays.

Issue 1: Unexpected Results in Cell Viability Assays (e.g., MTT, XTT, AlamarBlue)

You observe a decrease in cell viability in the presence of this compound that does not correlate with other indicators of cell health, or you suspect the results may be an artifact.

Potential Cause 1: Redox Interference

Many cell viability assays, such as those using tetrazolium salts (MTT, XTT) or resazurin (AlamarBlue), rely on cellular redox activity to generate a signal. As a thiosemicarbazone, this compound may have intrinsic redox properties that can interfere with these assays, leading to either false positive or false negative results.

Troubleshooting Steps:

  • Cell-Free Control: In a cell-free system, mix this compound at the concentrations used in your experiment with the viability assay reagent. An increase or decrease in signal in the absence of cells indicates direct interference with the assay chemistry.

  • Orthogonal Viability Assay: Confirm your findings using a viability assay with a different detection principle. For example, if you observe a signal change with an MTT assay (measures metabolic activity), try an assay that measures membrane integrity, such as a lactate dehydrogenase (LDH) release assay or a trypan blue exclusion assay.

  • ATP-Based Assay: An ATP-based viability assay (e.g., CellTiter-Glo®) is often less susceptible to redox interference and can provide a more reliable measure of cell viability.

Experimental Protocol: LDH Cytotoxicity Assay

  • Objective: To assess cell membrane integrity as an indicator of cytotoxicity.

  • Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.

  • Procedure:

    • Plate cells in a 96-well plate and treat with this compound at various concentrations for the desired time. Include untreated cells (negative control) and cells treated with a lysis buffer (positive control).

    • After incubation, carefully collect the cell culture supernatant.

    • Add the supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

    • Incubate in the dark at room temperature for the time specified by the manufacturer.

    • Measure the absorbance at the recommended wavelength (typically around 490 nm).

    • Calculate the percentage of cytotoxicity relative to the positive control.

Issue 2: Discrepancies in Reporter Gene Assays (e.g., Luciferase, Beta-Galactosidase)

You are using a reporter gene assay to study the effect of this compound on a specific signaling pathway and observe unexpected changes in the reporter signal.

Potential Cause 2: Direct Enzyme Inhibition

This compound, like other small molecules, has the potential to directly inhibit the reporter enzyme (e.g., luciferase). This would lead to a decrease in the measured signal that is independent of the biological pathway under investigation.

Troubleshooting Steps:

  • Cell-Free Enzyme Inhibition Assay: Perform the reporter assay in a cell-free system by mixing purified reporter enzyme (e.g., recombinant luciferase) with its substrate in the presence and absence of this compound. A decrease in signal in the presence of the compound indicates direct enzyme inhibition.

  • Use of a Control Reporter: When possible, use a dual-reporter system. A constitutively expressed reporter (e.g., Renilla luciferase) can serve as an internal control to normalize the signal from the experimental reporter (e.g., firefly luciferase). A decrease in both reporter signals may suggest general cytotoxicity or non-specific inhibition.

  • Alternative Reporter System: If direct inhibition is confirmed, consider using a different reporter system, such as one based on fluorescent proteins (e.g., GFP, RFP), and measure the signal by flow cytometry or fluorescence microscopy.

Experimental Protocol: Cell-Free Luciferase Inhibition Assay

  • Objective: To determine if this compound directly inhibits firefly luciferase.

  • Principle: Recombinant firefly luciferase is mixed with its substrate, luciferin, in the presence of ATP. The resulting luminescence is measured. A decrease in luminescence in the presence of this compound indicates inhibition.

  • Procedure:

    • In a white, opaque 96-well plate, add assay buffer.

    • Add recombinant firefly luciferase to each well.

    • Add this compound at a range of concentrations. Include a vehicle control (e.g., DMSO).

    • Add the luciferase substrate (luciferin and ATP).

    • Immediately measure the luminescence using a luminometer.

    • Calculate the percentage of luciferase inhibition for each concentration of this compound.

Issue 3: Poor Reproducibility and Non-Specific Effects at High Concentrations

You observe inconsistent results or a general decline in cellular health across multiple assay types when using high concentrations of this compound.

Potential Cause 3: Compound Aggregation

At higher concentrations, some organic molecules can form aggregates that non-specifically interact with proteins and other cellular components, leading to a variety of artifacts.

Troubleshooting Steps:

  • Detergent Sensitivity: Non-specific inhibition due to aggregation can often be mitigated by the inclusion of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. If the inhibitory effect of this compound is reduced in the presence of the detergent, aggregation is a likely cause.

  • Dynamic Light Scattering (DLS): DLS can be used to directly detect the formation of aggregates in a solution of this compound at the concentrations used in your experiments.

  • Concentration-Response Curve Analysis: Carefully examine the shape of your dose-response curve. A very steep or unusual curve may be indicative of aggregation-based effects.

Data Summary

Table 1: Potential this compound Interference and Recommended Controls

Assay TypePotential Interference MechanismRecommended Control Assays
Viability (MTT, XTT, AlamarBlue) Redox interferenceLDH release assay, ATP-based assay (e.g., CellTiter-Glo®), Trypan blue exclusion
Reporter Gene (Luciferase) Direct enzyme inhibitionCell-free enzyme inhibition assay, Dual-reporter system, Fluorescent protein reporter
General Cellular Assays Compound aggregationAssay with and without non-ionic detergent, Dynamic Light Scattering (DLS)

Visualizing Workflows and Pathways

To aid in experimental design and troubleshooting, the following diagrams illustrate key concepts.

experimental_workflow cluster_viability Troubleshooting Viability Assays initial_obs Unexpected Viability Result (e.g., MTT Assay) cause_redox Hypothesis: Redox Interference initial_obs->cause_redox control_cell_free Cell-Free Redox Assay cause_redox->control_cell_free Test for direct interference control_orthogonal Orthogonal Viability Assay (e.g., LDH, ATP-based) cause_redox->control_orthogonal Confirm with different principle signaling_pathway_reporter cluster_reporter Reporter Gene Assay Logic stimulus External Stimulus pathway Signaling Pathway stimulus->pathway transcription_factor Transcription Factor Activation pathway->transcription_factor reporter_gene Reporter Gene (e.g., Luciferase) transcription_factor->reporter_gene reporter_protein Reporter Protein (Luciferase Enzyme) reporter_gene->reporter_protein signal Light Signal reporter_protein->signal This compound This compound This compound->pathway Intended Target? This compound->reporter_protein Potential Interference

References

Technical Support Center: Methisazone Application in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methisazone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments, with a focus on preventing precipitation in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an antiviral agent belonging to the thiosemicarbazone class of compounds. Its primary mechanism of action is the inhibition of viral mRNA and protein synthesis, particularly targeting poxviruses.[1][2] This disruption of the viral replication cycle prevents the formation of new, mature virus particles.

Q2: Why does this compound precipitate in my cell culture medium?

This compound is a hydrophobic compound with low aqueous solubility. When a concentrated stock solution of this compound, typically prepared in a solvent like dimethyl sulfoxide (DMSO), is added to an aqueous-based culture medium, the abrupt change in solvent polarity can cause the drug to fall out of solution and form a precipitate.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound for in vitro studies. It is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The final concentration of DMSO in the culture medium should be kept as low as possible to avoid cytotoxicity. As a general guideline:

  • ≤ 0.5% (v/v): Generally considered safe for most cell lines with minimal impact on cell viability and function.

  • > 0.5% (v/v): May induce cellular stress or toxicity in some cell lines. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.

Problem Potential Cause Troubleshooting Steps & Solutions
Precipitate forms immediately upon adding this compound stock to the culture medium. 1. High final concentration of this compound: The concentration of this compound in the medium exceeds its solubility limit. 2. High concentration of the DMSO stock solution: Adding a small volume of a very high concentration stock can lead to localized high concentrations and rapid precipitation. 3. Temperature shock: Adding a cold stock solution to warm medium can decrease solubility.1. Optimize Working Concentration: Determine the lowest effective concentration of this compound for your experiment through a dose-response study. 2. Prepare an Intermediate Dilution: Before adding to the final culture volume, pre-disperse the this compound stock solution in a small volume of serum-free medium or phosphate-buffered saline (PBS). Vortex or gently mix this intermediate dilution before adding it dropwise to the bulk of the culture medium while gently swirling. 3. Warm the Stock Solution: Allow the this compound stock solution to equilibrate to room temperature before adding it to the pre-warmed (37°C) culture medium.
Precipitate appears over time during incubation. 1. Instability of this compound in aqueous solution: The compound may degrade or aggregate over longer incubation periods. 2. Interaction with media components: Components in the serum or the basal medium may interact with this compound, reducing its solubility. 3. Evaporation of medium: Loss of water from the culture vessel can increase the concentration of all components, including this compound, leading to precipitation.1. pH and Temperature Considerations: While specific data on this compound's stability at various pH and temperatures is limited, it is good practice to ensure the culture medium's pH is stable and within the optimal range for your cells. Avoid frequent and prolonged exposure of the culture plates to room temperature. 2. Serum Concentration: If using serum, consider if the concentration can be adjusted. In some cases, serum proteins can help to stabilize hydrophobic compounds, but in others, they may contribute to precipitation. 3. Maintain Humidity: Ensure proper humidification in the incubator to minimize evaporation from the culture plates. Use of culture flasks with filtered caps or sealing plates with gas-permeable membranes can also help.
Inconsistent results or lower than expected drug activity. Loss of active compound due to precipitation: The actual concentration of soluble, active this compound is lower than the intended concentration.Visual Inspection and Filtration: Always visually inspect your culture medium for any signs of precipitation after adding this compound. If a fine precipitate is suspected, you can centrifuge a sample of the medium and check for a pellet. However, filtering the medium after adding the drug is generally not recommended as it will remove the precipitated compound and alter the final concentration. The best approach is to optimize the preparation method to prevent precipitation in the first place.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (MW: 234.28 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Optional: Ultrasonic water bath

Procedure:

  • Weigh out 2.34 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • If complete dissolution is not achieved by vortexing, place the tube in an ultrasonic water bath for 5-10 minutes.

  • Once fully dissolved, the 10 mM stock solution is ready for use.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Dilution of this compound for Cell Culture Application

This protocol provides a step-by-step guide for diluting the this compound stock solution into the final culture medium to minimize precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Sterile conical tubes or multi-well plates

Procedure:

  • Determine Final Concentrations: Decide on the final concentrations of this compound and DMSO to be used in your experiment. For example, to achieve a final concentration of 10 µM this compound with 0.1% DMSO.

  • Calculate Volumes:

    • For a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required.

    • This will result in a final DMSO concentration of 0.1% (1/1000 of the 100% DMSO stock).

  • Perform Serial Dilution (Recommended):

    • Step 1: Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in serum-free medium or PBS. For example, add 5 µL of the 10 mM stock to 495 µL of serum-free medium to get a 100 µM solution. Mix well by gentle pipetting.

    • Step 2: Final Dilution: Add the required volume of the intermediate dilution to your final culture volume. For example, add 100 µL of the 100 µM intermediate dilution to 900 µL of complete culture medium to achieve a final volume of 1 mL with a 10 µM this compound concentration.

  • Direct Addition (for very low concentrations):

    • If the final concentration is very low, direct addition may be possible. Add the calculated volume of the stock solution dropwise to the pre-warmed culture medium while gently swirling the plate or tube.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate set of cells.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleCommonly used for preparing stock solutions for in vitro assays.
Ethanol Limited data availableMay be a suitable alternative solvent, but solubility needs to be empirically determined.
Methanol Limited data availableSolubility information is not readily available in the literature.
Acetone Limited data availableSolubility information is not readily available in the literature.
Water InsolubleThis compound is a hydrophobic compound with very low solubility in aqueous solutions.

Note: Quantitative solubility data for this compound in solvents other than DMSO is not widely published. It is recommended to perform small-scale solubility tests before preparing large stock solutions.

Visualizations

Logical Workflow for Troubleshooting this compound Precipitation

G A Start: Precipitation Observed B Is the final this compound concentration high? A->B C Reduce final concentration (perform dose-response). B->C Yes D Is the DMSO stock concentration very high? B->D No K Problem Solved C->K E Prepare an intermediate dilution in serum-free medium. D->E Yes F Was the stock added to cold medium? D->F No E->K G Warm both stock and medium to 37°C before mixing. F->G Yes H Is precipitation occurring over a long incubation? F->H No G->K I Check for medium evaporation. Ensure proper humidification. H->I Yes J Consider drug stability. Minimize time in aqueous solution. H->J No I->K J->K

Caption: A troubleshooting workflow for addressing this compound precipitation issues.

Signaling Pathway: Inhibition of Viral Protein Synthesis by this compound

G cluster_virus Poxvirus Replication Cycle cluster_drug This compound Action A Viral Entry B Early Gene Transcription (Viral mRNA Synthesis) A->B C Early Protein Synthesis B->C D DNA Replication C->D E Late Gene Transcription (Viral mRNA Synthesis) D->E F Late (Structural) Protein Synthesis E->F G Virion Assembly F->G H Mature Virus Release G->H This compound This compound This compound->E Inhibits This compound->F Inhibits

Caption: this compound inhibits poxvirus replication by targeting late mRNA and protein synthesis.

References

Validation & Comparative

Unveiling the Molecular Target of Methisazone in Poxviruses: A Comparative Guide to Antiviral Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing effort to arm researchers, scientists, and drug development professionals with critical information for antiviral therapeutic development, this guide provides a comprehensive comparison of Methisazone and its modern alternatives for the treatment of poxvirus infections. While historically significant, the precise molecular target of this compound has remained somewhat enigmatic. This guide delves into its proposed mechanism of action and evaluates its performance against contemporary antiviral agents with well-defined molecular targets.

This compound: A Historical Perspective on Poxvirus Inhibition

This compound, a thiosemicarbazone antiviral, gained prominence during the smallpox eradication campaign. Its mechanism of action is broadly understood to involve the inhibition of viral mRNA and protein synthesis, which consequently halts the assembly of mature, infectious virions.[1] Evidence suggests that this compound interferes with late-stage events in the viral replication cycle, specifically the formation of structural proteins. Some studies have proposed that the viral RNA polymerase may be a target, although the exact molecular interactions remain to be definitively elucidated.[2]

Modern Alternatives: A Targeted Approach to Poxvirus Inhibition

In contrast to the broad mechanism of this compound, newer antiviral agents have been developed with highly specific molecular targets within the poxvirus replication cycle. This targeted approach generally leads to higher potency and a better-defined safety profile. The leading alternatives to this compound include:

  • Tecovirimat (TPOXX®): This antiviral agent specifically targets the p37 protein (encoded by the F13L gene in vaccinia virus), a crucial component of the viral machinery responsible for the formation of the extracellular enveloped virus (EEV).[3][4] By inhibiting p37, Tecovirimat prevents the wrapping of the intracellular mature virus (IMV) and its subsequent release from the infected cell, thereby halting cell-to-cell spread.[3]

  • Cidofovir: This acyclic nucleoside phosphonate analog acts as a DNA polymerase inhibitor.[5] Once inside the cell, it is converted to its active diphosphate form, which then competes with the natural substrate (dCTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase. This incorporation leads to the termination of DNA chain elongation and, consequently, inhibition of viral replication.[6]

  • Brincidofovir (Tembexa®): A prodrug of Cidofovir, Brincidofovir is a lipid conjugate that exhibits enhanced oral bioavailability and intracellular delivery of the active antiviral agent.[7] Its mechanism of action is identical to that of Cidofovir, targeting the viral DNA polymerase to inhibit viral DNA synthesis.[7][8]

Comparative In Vitro Efficacy

Direct, head-to-head in vitro studies comparing this compound with Tecovirimat, Cidofovir, and Brincidofovir against the same strain of vaccinia virus under identical conditions are limited in publicly available literature. However, by compiling data from various studies, a comparative overview of their antiviral potency can be assembled. It is important to note that variations in cell lines, virus strains, and assay methodologies can influence the reported values.

DrugVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Tecovirimat Vaccinia virusMultiple0.01 - 0.07[9]>40[9]>571 - >4000
Cidofovir Vaccinia virus (WR)HeLa-S330.85 ± 8.78[10]--
Cidofovir Vaccinia virusHFF33 ± 9.1[11]278 ± 9.2[11]8.4
Brincidofovir Variola virus (Multiple Strains)-~0.11 (average)[7][12]~15[7][12]~135
This compound Vaccinia virus-Data not readily available in recent comparable studies--

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that is toxic to 50% of cells. The Selectivity Index (SI) is a ratio of CC50 to EC50 and is a measure of the drug's therapeutic window.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures used to evaluate these antiviral agents, the following diagrams are provided.

Poxvirus_Replication_and_Antiviral_Targets cluster_cell Infected Host Cell cluster_drugs Antiviral Drugs Entry Virus Entry Uncoating Uncoating & Early Gene Expression Entry->Uncoating DNA_Replication Viral DNA Replication Uncoating->DNA_Replication Late_Gene_Expression Late Gene Expression & Protein Synthesis DNA_Replication->Late_Gene_Expression Assembly Virion Assembly Late_Gene_Expression->Assembly Wrapping IMV Wrapping (p37) Assembly->Wrapping Release EEV Release Wrapping->Release Cidofovir Cidofovir / Brincidofovir Cidofovir->DNA_Replication Inhibits DNA Polymerase This compound This compound This compound->Late_Gene_Expression Inhibits Late Protein Synthesis Tecovirimat Tecovirimat Tecovirimat->Wrapping Inhibits p37

Caption: Poxvirus replication cycle and the targets of antiviral agents.

Experimental_Workflow cluster_antiviral_assay Antiviral Efficacy Assay cluster_cytotoxicity_assay Cytotoxicity Assay plate_cells 1. Plate host cells add_drug 2. Add serial dilutions of antiviral drug plate_cells->add_drug infect_cells 3. Infect cells with vaccinia virus add_drug->infect_cells incubate 4. Incubate for 24-72 hours infect_cells->incubate quantify 5. Quantify viral effect (Plaque or Yield Reduction) incubate->quantify ec50 6. Calculate EC50 quantify->ec50 plate_cells2 1. Plate host cells add_drug2 2. Add serial dilutions of antiviral drug plate_cells2->add_drug2 incubate2 3. Incubate for 24-72 hours add_drug2->incubate2 mtt_assay 4. Perform MTT or similar viability assay incubate2->mtt_assay cc50 5. Calculate CC50 mtt_assay->cc50

Caption: General workflow for in vitro antiviral and cytotoxicity assays.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are summarized protocols for key assays used in the evaluation of anti-poxvirus compounds.

Plaque Reduction Neutralization Assay (PRNA)

This assay is a gold standard for quantifying the titer of infectious virus and assessing the neutralizing activity of antiviral compounds.

  • Cell Seeding: Plate a monolayer of a suitable host cell line (e.g., Vero or BS-C-1 cells) in 6- or 12-well plates and grow to confluence.

  • Compound Dilution: Prepare serial dilutions of the test compound in a virus diluent (e.g., serum-free media).

  • Virus-Compound Incubation: Mix a known concentration of vaccinia virus with each dilution of the test compound and incubate for 1-2 hours at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Overlay: Aspirate the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose or agar) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a humidified CO2 incubator to allow for plaque development.

  • Staining and Counting: Fix the cells and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.

  • EC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control is determined as the EC50.

Viral Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of an antiviral compound.

  • Cell Seeding and Infection: Seed host cells in multi-well plates and infect with vaccinia virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: After viral adsorption, wash the cells and add a medium containing serial dilutions of the test compound.

  • Incubation: Incubate the infected and treated cells for a full replication cycle (e.g., 24-48 hours).

  • Virus Harvest: Harvest the cells and supernatant. Lyse the cells through freeze-thaw cycles to release intracellular virus particles.

  • Titer Determination: Determine the titer of the harvested virus from each compound concentration by performing a plaque assay on fresh cell monolayers.

  • EC50 Calculation: The EC50 is the concentration of the compound that reduces the viral yield by 50% compared to the untreated control.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxicity of a compound.

  • Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for the same duration as the antiviral assay (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • CC50 Calculation: The CC50 is the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.

Conclusion

While this compound played a crucial role in the history of antiviral therapy against poxviruses, its broad mechanism of action and the lack of recent, directly comparative in vitro efficacy data make a precise performance assessment against modern antivirals challenging. Tecovirimat, Cidofovir, and its prodrug Brincidofovir represent a new generation of anti-poxvirus therapeutics with well-defined molecular targets and high potency demonstrated in numerous in vitro and in vivo studies. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for the research community in the continued development of effective countermeasures against poxvirus threats.

References

Metal Chelation Enhances the Antiviral Potential of Methisazone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison between the parent antiviral compound Methisazone and its metal-bound counterparts reveals enhanced biological activity, suggesting a promising avenue for drug development. This guide provides an in-depth analysis of the available data, experimental methodologies, and mechanistic insights for researchers, scientists, and drug development professionals.

This compound, a thiosemicarbazone derivative, has a history of antiviral activity, notably against poxviruses.[1] Its mechanism of action is understood to involve the inhibition of viral mRNA and protein synthesis.[1] Recent research has explored the hypothesis that chelating this compound with metal ions can enhance its therapeutic efficacy. This concept is rooted in the broader understanding that the biological activity of thiosemicarbazones is often potentiated through metal complexation. This guide synthesizes the current knowledge, focusing on a comparative analysis of metal-bound this compound with its parent compound, drawing upon in silico data and the established literature on related thiosemicarbazone complexes.

Quantitative Data Summary

While direct comparative in vitro or in vivo experimental data for metal-bound this compound versus its parent compound is not extensively available in the public domain, a significant molecular docking study has provided valuable insights into the potential for enhanced activity. This in silico study investigated the binding affinities of this compound and its complexes with various metal ions (Calcium, Iron, Magnesium, Manganese, and Zinc) against key protein targets of the SARS-CoV-2 virus.[2]

The binding energy values, which indicate the strength of the interaction between the compound and the viral protein, were consistently lower (indicating a stronger bond) for the metal-bound complexes compared to this compound alone.

CompoundBinding Energy (kcal/mol) vs. Spike Protein (6VYB)Binding Energy (kcal/mol) vs. Main Protease (MPro)Binding Energy (kcal/mol) vs. Papain-like Protease (PlPr)Binding Energy (kcal/mol) vs. RNA-dependent RNA Polymerase (RdRp)
This compound (Parent Compound) -7.7-6.8-6.2-7.1
Ca-Methisazone -8.0-6.9-6.4-7.1
Fe-Methisazone -7.9Not ReportedNot Reported-6.9
Mg-Methisazone -7.9Not ReportedNot ReportedNot Reported
Mn-Methisazone -8.3 Not ReportedNot ReportedNot Reported
Zn-Methisazone -8.0Not ReportedNot ReportedNot Reported
Data sourced from a molecular docking study by Hodgkinson et al. (2021).[2] Note: Not all binding energies for every protein were reported in the study.

The data clearly indicates that the manganese-bound this compound (Mn-Methisazone) exhibited the highest binding affinity for the SARS-CoV-2 spike protein.[2] This suggests that metal chelation can significantly improve the interaction of this compound with viral targets, a finding that strongly encourages further in vitro and in vivo validation.

Experimental Protocols

The following sections detail the methodologies employed in the key comparative study and a general protocol for the synthesis and evaluation of thiosemicarbazone metal complexes.

Molecular Docking Study Protocol (In Silico)

The comparative binding energy data presented above was generated using a molecular docking simulation. The general workflow for such a study is as follows:

  • Preparation of Protein Structures: The three-dimensional crystal structures of the target viral proteins (e.g., SARS-CoV-2 spike protein, proteases, and RNA polymerase) are obtained from a protein data bank.[2] Any existing ligands and water molecules are typically removed, and the protein structure is prepared for docking by adding hydrogen atoms and assigning appropriate charges.

  • Preparation of Ligand Structures: The 3D structures of this compound and its metal complexes are generated and optimized using computational chemistry software.[2] This process involves minimizing the energy of the molecule to find its most stable conformation.

  • Molecular Docking Simulation: A docking program is used to predict the preferred orientation of the ligand when bound to the protein. The program explores various possible binding poses and calculates the binding energy for each. The pose with the lowest binding energy is considered the most likely binding mode.[2]

  • Analysis of Results: The binding energies of the parent compound and its metal complexes are compared. A more negative binding energy suggests a stronger and more stable interaction with the target protein.[2]

G cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Protein Obtain & Prepare Viral Protein Structures Docking Perform Molecular Docking Simulation Protein->Docking Ligand Generate & Optimize Ligand Structures (this compound & Complexes) Ligand->Docking Analysis Compare Binding Energies & Analyze Interactions Docking->Analysis

Molecular Docking Workflow
General Protocol for Synthesis and Antiviral Evaluation of Thiosemicarbazone Metal Complexes

The following is a generalized experimental protocol for the synthesis and in vitro antiviral testing of thiosemicarbazone metal complexes, based on common methodologies in the field.

  • Synthesis of Metal Complexes:

    • Dissolve the thiosemicarbazone ligand (e.g., this compound) in a suitable solvent (e.g., ethanol).

    • Add a solution of the metal salt (e.g., copper(II) chloride, nickel(II) acetate) in the same or a compatible solvent, typically in a 1:1 or 2:1 ligand-to-metal molar ratio.

    • The reaction mixture is often heated under reflux for several hours.

    • The resulting solid complex is collected by filtration, washed with the solvent, and dried.

  • Characterization: The synthesized complexes are characterized using various analytical techniques such as FT-IR, UV-Vis, NMR spectroscopy, and elemental analysis to confirm their structure and purity.

  • In Vitro Antiviral Assay (Plaque Reduction Assay):

    • Culture a suitable host cell line (e.g., Vero cells) in multi-well plates.

    • Infect the cell monolayers with a known concentration of the virus.

    • After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing different concentrations of the test compounds (parent ligand and metal complexes).

    • After incubation for a period that allows for plaque formation, the cells are fixed and stained.

    • The viral plaques are counted, and the concentration of the compound that inhibits plaque formation by 50% (IC50) is determined.

  • Cytotoxicity Assay: The toxicity of the compounds on the host cells is evaluated in parallel, typically using an MTT assay, to determine the 50% cytotoxic concentration (CC50).

  • Selectivity Index (SI): The SI is calculated as the ratio of CC50 to IC50. A higher SI value indicates a more promising antiviral agent with a better safety profile.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesize Metal Complexes of this compound Characterization Characterize Complexes (FT-IR, NMR, etc.) Synthesis->Characterization Antiviral Antiviral Assay (Plaque Reduction) Characterization->Antiviral Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity IC50 Determine IC50 Antiviral->IC50 CC50 Determine CC50 Cytotoxicity->CC50 SI Calculate Selectivity Index (CC50/IC50) IC50->SI CC50->SI

General Experimental Workflow

Mechanism of Action: The Role of Metal Chelation

The enhanced activity of metal-bound thiosemicarbazones is believed to be due to the formation of a chelate ring system, which increases the lipophilicity of the molecule, facilitating its transport across cell membranes. Furthermore, the metal ion itself can play a crucial role in the mechanism of action. Thiosemicarbazones are known to inhibit viral enzymes that are crucial for replication, such as ribonucleotide reductase, DNA polymerase, and reverse transcriptase. This inhibition is often mediated by the chelation of essential metal ions in the active site of these enzymes. By introducing a metal-chelated form of the drug, the delivery of the inhibitory metal ion to the target enzyme can be more efficient.

G cluster_drug Drug Action cluster_cell Host Cell cluster_effect Outcome Drug Metal-Bound This compound Membrane Cell Membrane Drug->Membrane Increased Lipophilicity Enzyme Viral Enzyme (e.g., Ribonucleotide Reductase) Membrane->Enzyme Intracellular Delivery Inhibition Inhibition of Viral Replication Enzyme->Inhibition Chelation of Metal Ions in Active Site

Proposed Mechanism of Action

Conclusion

The available in silico evidence strongly suggests that metal chelation can significantly enhance the binding affinity of this compound to viral protein targets. This provides a solid rationale for the synthesis and experimental evaluation of metal-bound this compound derivatives as potentially more potent antiviral agents. Further in vitro and in vivo studies are warranted to confirm these computational findings and to fully elucidate the therapeutic potential of this promising class of compounds. The general protocols and mechanistic insights provided in this guide offer a foundational framework for researchers to pursue these investigations.

References

The Enduring Question: Reassessing Methisazone's Efficacy in an Era of Drug-Resistant Poxviruses

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Methisazone Versus Modern Antivirals for Poxvirus Infections

Historically a frontline defense in the global effort to eradicate smallpox, the antiviral drug this compound has largely been superseded by newer therapeutic agents. However, with the emergence of drug-resistant strains of poxviruses, a re-examination of older, mechanistically distinct drugs is warranted. This guide provides a comparative analysis of this compound's efficacy against that of currently recommended antivirals—Cidofovir, Tecovirimat, and Brincidofovir—with a focus on the challenge of drug resistance. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

While direct comparative data on the efficacy of this compound against viral strains resistant to modern antivirals is unavailable due to its historical use, this guide synthesizes existing data to provide a comprehensive overview. This compound operates by inhibiting viral mRNA and protein synthesis, a mechanism distinct from that of newer agents that target viral DNA polymerase or viral egress. This fundamental difference suggests a potential role for this compound in combination therapies or as a treatment of last resort against resistant infections. However, the lack of contemporary research and quantitative efficacy data against these resistant strains remains a critical knowledge gap.

Comparative Efficacy of Antiviral Agents

The following tables summarize the available quantitative data on the efficacy of this compound and its modern counterparts against various poxviruses. It is important to note the historical nature of the this compound data, which primarily involves wild-type virus strains.

Table 1: In Vitro Efficacy of Antiviral Agents Against Poxviruses

Antiviral AgentVirus StrainAssay TypeEfficacy Metric (IC50/EC50)Reference
This compound Vaccinia virusNot SpecifiedEfficacy demonstrated[1][2]
Cowpox virusNot SpecifiedIneffective in vivo[3][4]
Cidofovir Variola virusNot Specified~2 µg/mL (IC50)[5]
Vaccinia virusNot Specified4 µg/mL (IC50)[5]
Cidofovir-Resistant Vaccinia virus (A314T, A684V mutations)Cytopathic Effect (CPE) Reduction9- to 14-fold increase in IC50[6]
Tecovirimat Monkeypox virus (clade IIb)Plaque Reduction1.8 to 4.3 nM (EC50)Not specified
Tecovirimat-Resistant Cowpox virus (G277C in F13L)Not Specified>800-fold increase in EC50Not specified
Brincidofovir Variola virus (five strains)Not Specified0.11 µM (average EC50)Not specified
Cidofovir-Resistant Vaccinia virusNot SpecifiedCross-resistance expectedNot specified

Table 2: In Vivo Efficacy of this compound in Murine Models

Virus StrainAnimal ModelDosing RegimenOutcomeReference
Vaccinia virusMice3, 10, or 30 mg/kg/day (intraperitoneal) for 5 daysHighly effective in preventing mortality, even with delayed treatment[3][4]
Cowpox virusMice3, 10, or 30 mg/kg/day (intraperitoneal) for 5 daysIneffective in preventing mortality[3][4]

Mechanisms of Action and Resistance

The distinct mechanisms of action of these antiviral agents are crucial to understanding their potential roles in combating drug-resistant strains.

This compound

This compound, a thiosemicarbazone, is understood to inhibit the synthesis of viral mRNA and proteins.[7] This disruption of the viral replication cycle at the level of gene expression and protein production is a fundamentally different approach from that of DNA polymerase inhibitors.

Cidofovir and Brincidofovir

Cidofovir is an acyclic nucleoside phosphonate that, in its active diphosphorylated form, acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase. Its incorporation into the growing DNA chain leads to the termination of DNA elongation.[6] Brincidofovir is a lipid-conjugated prodrug of cidofovir, designed for enhanced oral bioavailability and reduced nephrotoxicity. Resistance to both drugs is primarily associated with mutations in the viral DNA polymerase gene (E9L in vaccinia virus).[6]

Tecovirimat

Tecovirimat targets the orthopoxvirus F13L protein (p37), which is essential for the formation of the viral envelope and subsequent cell-to-cell spread of the virus.[8] By inhibiting this protein, tecovirimat prevents the wrapping of intracellular mature virions, thereby halting their egress. Resistance to tecovirimat is associated with mutations in the F13L gene.[8]

Signaling Pathways and Drug Action Mechanisms

The following diagrams illustrate the points of intervention for each antiviral within the poxvirus replication cycle.

Poxvirus_Replication_Cycle cluster_drugs Antiviral Intervention Points Viral Entry Viral Entry Early Gene Transcription Early Gene Transcription Viral Entry->Early Gene Transcription Viral DNA Replication Viral DNA Replication Early Gene Transcription->Viral DNA Replication Late Gene Transcription Late Gene Transcription Viral DNA Replication->Late Gene Transcription Structural Protein Synthesis Structural Protein Synthesis Late Gene Transcription->Structural Protein Synthesis Virion Assembly Virion Assembly Structural Protein Synthesis->Virion Assembly Intracellular Mature Virion (IMV) Intracellular Mature Virion (IMV) Virion Assembly->Intracellular Mature Virion (IMV) Wrapping & Egress (EEV) Wrapping & Egress (EEV) Intracellular Mature Virion (IMV)->Wrapping & Egress (EEV) Cell-to-Cell Spread Cell-to-Cell Spread Wrapping & Egress (EEV)->Cell-to-Cell Spread This compound This compound This compound->Late Gene Transcription Inhibits Cidofovir_Brincidofovir Cidofovir & Brincidofovir Cidofovir_Brincidofovir->Viral DNA Replication Inhibits Tecovirimat Tecovirimat Tecovirimat->Wrapping & Egress (EEV) Inhibits

Figure 1. Poxvirus replication cycle and points of antiviral drug intervention.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of antiviral efficacy studies. The following are generalized protocols for common assays used in poxvirus research.

Plaque Reduction Neutralization Test (PRNT)

This assay is a gold standard for quantifying the titer of infectious virus and assessing the neutralizing activity of antibodies or antiviral compounds.

  • Cell Culture Preparation: Seed susceptible monolayer cells (e.g., Vero cells) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.

  • Virus Dilution and Incubation: Prepare serial dilutions of the poxvirus stock. For antiviral testing, pre-incubate the virus with serial dilutions of the test compound for a specified period (e.g., 1-2 hours) at 37°C.

  • Infection of Cells: Remove the culture medium from the cell monolayers and inoculate with the virus or virus-compound mixture. Allow for viral adsorption for 1-2 hours at 37°C.

  • Overlay and Incubation: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells. Incubate the plates for 2-4 days to allow for plaque formation.

  • Plaque Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain with a vital stain (e.g., crystal violet). Plaques, which are clear zones of dead or lysed cells, can then be counted. The concentration of the antiviral that reduces the plaque number by 50% (PRNT50) is determined.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.

  • Cell Plating: Seed host cells in 96-well microtiter plates and incubate to form a confluent monolayer.

  • Compound and Virus Addition: Add serial dilutions of the test compound to the wells. Subsequently, infect the cells with a known amount of virus that causes complete CPE within a few days.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-5 days, or until CPE is complete in the virus control wells (no compound).

  • CPE Assessment: The extent of CPE in each well is observed microscopically and scored. Alternatively, cell viability can be quantified using a colorimetric assay (e.g., MTT or neutral red uptake). The 50% effective concentration (EC50) is the compound concentration that inhibits CPE by 50%.

Animal Models for In Vivo Efficacy Testing

Murine models are commonly used to assess the in vivo efficacy of antiviral compounds against poxviruses.

  • Animal Infection: Mice (e.g., BALB/c or C57BL/6) are infected with a lethal dose of a poxvirus, such as vaccinia virus or ectromelia virus (mousepox), via intranasal, intraperitoneal, or intradermal routes.

  • Antiviral Treatment: Treatment with the test compound is initiated at a specified time point post-infection (e.g., 24, 48, or 72 hours) and administered for a defined period. A placebo group receives a vehicle control.

  • Monitoring and Endpoints: Animals are monitored daily for signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality. The primary endpoint is typically survival. Secondary endpoints can include viral titers in various organs (e.g., lungs, spleen, liver) at specific time points.

Experimental Workflow for Antiviral Efficacy Testing

Antiviral_Testing_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Plaque Reduction Assay Plaque Reduction Assay Mouse Model Mouse Model Plaque Reduction Assay->Mouse Model Promising candidates CPE Inhibition Assay CPE Inhibition Assay CPE Inhibition Assay->Mouse Model Yield Reduction Assay Yield Reduction Assay Yield Reduction Assay->Mouse Model Primate Model Primate Model Mouse Model->Primate Model Advanced candidates Antiviral Compound Antiviral Compound Antiviral Compound->Plaque Reduction Assay Determine IC50 Antiviral Compound->CPE Inhibition Assay Determine EC50 Antiviral Compound->Yield Reduction Assay Quantify viral progeny

Figure 2. A typical workflow for the evaluation of antiviral drug efficacy.

Conclusion and Future Directions

The historical data on this compound suggest its potential as an anti-poxvirus agent with a mechanism of action that is distinct from modern antivirals. This distinction is the primary rationale for reconsidering its utility in an era of emerging drug resistance. However, the lack of contemporary research, particularly against well-characterized drug-resistant strains, is a significant impediment to its clinical consideration.

Future research should prioritize the in vitro evaluation of this compound against poxvirus strains carrying known resistance mutations to Cidofovir, Tecovirimat, and Brincidofovir. Such studies would provide the necessary data to determine if this compound can overcome these resistance mechanisms. Furthermore, exploring the synergistic potential of this compound in combination with these newer agents could reveal novel therapeutic strategies to combat highly resistant poxvirus infections. Without such data, the role of this compound in the modern antiviral armamentarium remains a compelling but unanswered question.

References

A Head-to-Head Comparison of Methisazone and Other Thiosemicarbazones in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Methisazone and other notable thiosemicarbazones, a class of compounds recognized for their broad-spectrum antiviral activity. By presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action, this document serves as a valuable resource for researchers engaged in the discovery and development of novel antiviral therapeutics.

Introduction to Thiosemicarbazones

Thiosemicarbazones are a class of chemical compounds characterized by the presence of a thiosemicarbazide functional group. Their antiviral properties were first discovered in the 1950s, leading to the development of this compound (N-methylisatin-β-thiosemicarbazone) as a prophylactic agent against smallpox.[1] While this compound's clinical use has been limited, the thiosemicarbazone scaffold continues to be a subject of intense research due to its activity against a wide range of DNA and RNA viruses.

Quantitative Comparison of Antiviral Activity

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and other selected thiosemicarbazone derivatives against various viruses. The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) indicates the concentration of the compound required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC₅₀) represents the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀/IC₅₀, is a critical parameter for evaluating the therapeutic potential of an antiviral compound.

Table 1: Antiviral Activity and Cytotoxicity of this compound and Isatin-β-thiosemicarbazone (IBT) against Poxviruses

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
This compound (Marboran)Vaccinia virus (VV)BSC-400.8>100>125[2]
Isatin-β-thiosemicarbazone (IBT)Vaccinia virus (VV)BSC-401.2>100>83[2]
This compound (Marboran)Cowpox virus (CV)BSC-401.5>100>67[2]
Isatin-β-thiosemicarbazone (IBT)Cowpox virus (CV)BSC-402.0>100>50[2]

Table 2: Antiviral Activity of Other Thiosemicarbazone Derivatives against Various Viruses

CompoundVirusCell LineIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
Compound 3c (a thiosemicarbazone derivative)SARS-CoV-2 (Mpro)-3.89--[3]
Kethoxal bis(thiosemicarbazone) (KTS)Vesicular Stomatitis Virus (VSV)Chick Embryo---[2]
5,6-dimethoxy-1-indanone thiosemicarbazoneBovine Viral Diarrhea Virus (BVDV)MDBK---[4]

Mechanisms of Action

This compound: Inhibition of Poxvirus Late Protein Synthesis

This compound's primary mechanism of action against poxviruses involves the inhibition of the late stage of viral protein synthesis.[5][6] Following the replication of the viral DNA, the transcription of late viral genes and the subsequent translation of these mRNAs into structural proteins are essential for the assembly of new virions. This compound does not significantly affect the synthesis of early viral proteins or viral DNA replication.[3] However, it causes a premature cessation of late viral polypeptide synthesis, thereby preventing the formation of mature, infectious virus particles.[7] The precise molecular target of this compound within the viral or host machinery that leads to this specific inhibition is still under investigation, though it is known to interfere with the translation of late viral mRNA.[8]

Methisazone_Mechanism cluster_virus_lifecycle Poxvirus Replication Cycle Entry Virus Entry Uncoating Uncoating & Early Transcription Entry->Uncoating DNA_Rep Viral DNA Replication Uncoating->DNA_Rep Late_Transc Late Transcription DNA_Rep->Late_Transc Late_Transl Late Protein Synthesis (Structural Proteins) Late_Transc->Late_Transl Assembly Virion Assembly Late_Transl->Assembly Exit Virus Egress Assembly->Exit This compound This compound This compound->Inhibition caption Mechanism of this compound Action

Caption: Mechanism of this compound Action

Other Thiosemicarbazones: Diverse Mechanisms of Action

The broader class of thiosemicarbazones exhibits a variety of antiviral mechanisms, often dependent on the specific chemical structure and the target virus. A prominent example is the inhibition of viral proteases. Several thiosemicarbazone derivatives have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for processing viral polyproteins into functional proteins required for viral replication.[3] By binding to the active site of Mpro, these compounds block its enzymatic activity, thereby halting the viral life cycle.

Other reported mechanisms for thiosemicarbazones include the inhibition of viral RNA-dependent RNA polymerase (RdRp), as seen with a derivative active against Bovine Viral Diarrhea Virus (BVDV), and interference with viral attachment and entry into host cells.[4][9]

Thiosemicarbazone_Mechanisms cluster_sars_cov_2 SARS-CoV-2 Replication Cycle Viral_Polyprotein Viral Polyprotein Mpro Main Protease (Mpro) Viral_Polyprotein->Mpro cleavage Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Replication_Complex Replication-Transcription Complex Functional_Proteins->Replication_Complex Thiosemicarbazone_Mpro Thiosemicarbazone (Mpro Inhibitor) Thiosemicarbazone_Mpro->Inhibition_Mpro caption Mechanism of a Thiosemicarbazone Mpro Inhibitor

Caption: Mechanism of a Thiosemicarbazone Mpro Inhibitor

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the ability of a compound to inhibit the replication of a cytopathic virus.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus stock of known titer.

  • Serial dilutions of the test compound.

  • Culture medium (e.g., DMEM).

  • Overlay medium (e.g., culture medium with 1% methylcellulose or agarose).

  • Staining solution (e.g., crystal violet in methanol/water).

Procedure:

  • Seed host cells in multi-well plates and grow to confluency.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the growth medium from the cell monolayers and infect with a known amount of virus (typically 100 plaque-forming units per well).

  • After a 1-hour adsorption period at 37°C, remove the virus inoculum.

  • Add the different concentrations of the test compound or control medium to the wells.

  • Overlay the cells with the overlay medium containing the respective compound concentrations.

  • Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-5 days).

  • Fix the cells with a fixative solution (e.g., 10% formalin).

  • Remove the overlay and stain the cells with crystal violet solution.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well. The EC₅₀ is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Plaque_Reduction_Assay Start Start Cell_Seeding Seed Host Cells in Multi-well Plates Start->Cell_Seeding Infection Infect Cells with Virus Cell_Seeding->Infection Compound_Addition Add Serial Dilutions of Test Compound Infection->Compound_Addition Overlay Add Overlay Medium Compound_Addition->Overlay Incubation Incubate until Plaques Form Overlay->Incubation Fix_Stain Fix and Stain Cells Incubation->Fix_Stain Plaque_Counting Count Plaques and Calculate EC₅₀ Fix_Stain->Plaque_Counting End End Plaque_Counting->End

References

Safety Operating Guide

Proper Disposal Procedures for Methisazone

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Methisazone, tailored for researchers, scientists, and drug development professionals. These procedural steps are designed to ensure safe handling and regulatory compliance.

Immediate Safety and Handling Overview

This compound is an antiviral agent used in research settings.[1][2][3] When handling this compound, it is crucial to be aware of conflicting safety information. While one Safety Data Sheet (SDS) classifies it as not a hazardous substance or mixture[4], information from other sources indicates that it may cause skin and eye irritation.[5] Furthermore, the complete chemical, physical, and toxicological properties have not been fully investigated.[4] Therefore, it is imperative to handle this compound with caution and always use appropriate Personal Protective Equipment (PPE), including safety goggles, protective gloves, and impervious clothing.[4] An accessible safety shower and eye wash station should be available.[4]

Step-by-Step Disposal Protocol

Disposal of this compound and associated waste must be conducted in accordance with all applicable country, federal, state, and local regulations.[4]

Step 1: Hazard Assessment and Segregation

  • Evaluate Waste Stream: Determine if the this compound waste is considered hazardous under regulations such as the EPA's Resource Conservation and Recovery Act (RCRA).[6][7][8] Given the GHS classification as a potential skin and eye irritant, it is prudent to manage it as a hazardous chemical waste unless confirmed otherwise by your institution's safety office.[5]

  • Segregate Waste: Do not mix this compound waste with non-hazardous or other types of waste. Collect all unused or expired this compound and any contaminated materials in a dedicated, properly sealed, and clearly labeled chemical waste container.[9]

Step 2: Handling Spills

  • Ensure Safety: Wear full PPE before addressing a spill.[4]

  • Containment: Prevent further leakage or spillage, and ensure the product does not enter drains or water courses.[4]

  • Cleanup: Absorb solutions with a finely-powdered, liquid-binding material such as diatomite or a universal binder.[4]

  • Decontamination: Scrub contaminated surfaces and equipment with alcohol.[4]

  • Disposal: Collect all contaminated materials and dispose of them as hazardous waste according to the procedures outlined below.[4]

Step 3: Disposal of Unused this compound and Contaminated Materials

  • Consult Safety Professionals: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.[6]

  • Prohibited Disposal Methods: Do NOT dispose of this compound by flushing it down a drain or discarding it in the regular trash.[4][10] The EPA's Subpart P rule explicitly prohibits the sewering of hazardous pharmaceutical waste.[7][8][11]

  • Engage a Licensed Waste Vendor: The standard and required method for disposing of pharmaceutical waste is through a specialized, licensed disposal company.[6][9] The most common treatment method is incineration.[7]

  • Documentation: Ensure you complete and retain all necessary documentation, such as a hazardous waste manifest, which tracks the waste from your facility to its final disposal.[6][8]

Data Presentation

A review of publicly available safety data sheets and chemical databases did not yield specific quantitative data regarding this compound's environmental persistence, degradation byproducts, or other metrics directly related to disposal procedures. Disposal actions are guided by regulatory classifications rather than quantitative thresholds.

Data PointValueSource
Regulatory StatusNot classified as hazardous under SARA 302/313.[4]MedChemExpress SDS
GHS Hazard Codes (ECHA)H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]PubChem
Disposal MethodIncineration via a licensed vendor.[6][7]General Pharmaceutical Waste Guidelines

Experimental Protocols

The disposal of chemical substances like this compound is governed by established regulatory frameworks, not by experimental protocols. The procedures outlined above are based on prevailing safety and environmental regulations from agencies such as the Environmental Protection Agency (EPA).[7] Adherence to these guidelines is mandatory for ensuring safety and compliance.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Methisazone_Disposal_Workflow start This compound Waste Generated assessment Step 1: Hazard Assessment (Consult SDS & Local Regulations) start->assessment ppe Step 2: Wear Appropriate PPE (Gloves, Goggles) assessment->ppe segregate Step 3: Segregate Waste (Designated, Labeled Container) ppe->segregate is_spill Spill Occurred? segregate->is_spill spill_procedure Follow Spill Protocol: 1. Absorb with inert material 2. Decontaminate area 3. Collect contaminated materials is_spill->spill_procedure Yes disposal_path Step 4: Select Disposal Path is_spill->disposal_path No spill_procedure->segregate contact_ehs Step 5: Contact EHS Office for Guidance disposal_path->contact_ehs incinerate Step 6: Arrange for Disposal via Licensed Vendor (Incineration) contact_ehs->incinerate document Step 7: Document Disposal (Maintain Records/Manifests) incinerate->document end Disposal Complete document->end

Caption: Logical workflow for the safe and compliant disposal of this compound waste.

References

Personal protective equipment for handling Methisazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methisazone in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.

Hazard Classification and Safety Summary

This compound is classified as a skin and eye irritant. While some suppliers may label it as non-hazardous, the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory indicates that it causes skin irritation (H315) and serious eye irritation (H319). Due to the conflicting information, it is imperative to handle this compound with a degree of caution appropriate for an irritant.

Quantitative Safety Data
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation
Occupational Exposure Limit (OEL) Not established
LD50 Not established
Molecular Weight 234.28 g/mol
CAS Number 1910-68-5

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times in the laboratory:

  • Eye Protection: Chemical safety goggles with side shields are required to protect against splashes.

  • Hand Protection: Nitrile gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated or torn.

  • Body Protection: A lab coat or gown that is buttoned and has long sleeves is required to protect the skin.

  • Respiratory Protection: While generally not required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator should be used if there is a risk of generating dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that a safety shower and eyewash station are accessible and operational.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as outlined above.

  • Handling:

    • When weighing the solid compound, do so in a fume hood or on a balance with a draft shield to prevent the dispersion of dust.

    • If creating a solution, add the solid this compound to the solvent slowly to avoid splashing.

    • Handle all containers with care to prevent spills.

    • Clearly label all solutions containing this compound.

  • Post-Handling:

    • Decontaminate the work surface with an appropriate cleaning agent.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles, then lab coat).

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be placed in a designated, clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste unless compatible.

  • Container Management:

    • Keep waste containers closed except when adding waste.

    • Do not overfill waste containers.

  • Disposal Procedure:

    • Follow your institution's specific procedures for the disposal of chemical waste.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers.

    • Do not dispose of this compound or its waste down the drain or in the regular trash.

Experimental Workflow and Disposal Diagrams

The following diagrams illustrate the key procedural steps for handling and disposing of this compound.

Methisazone_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep_Area Clean & Prepare Work Area Check_Safety Verify Safety Equipment (Shower, Eyewash) Prep_Area->Check_Safety Don_PPE Don Appropriate PPE Check_Safety->Don_PPE Weigh Weigh Solid in Fume Hood Don_PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Label Label Container Dissolve->Label Decontaminate Decontaminate Work Surface Label->Decontaminate Doff_PPE Remove PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands Methisazone_Disposal_Workflow cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Solid_Waste Contaminated Solid Waste (Gloves, Paper, etc.) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste This compound Solutions Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Store_Waste Store in Designated Waste Area Solid_Container->Store_Waste Liquid_Container->Store_Waste EHS_Pickup Arrange for EHS Waste Pickup Store_Waste->EHS_Pickup Incineration Proper Disposal (e.g., Incineration) EHS_Pickup->Incineration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.